5-Bromo-6-chloropicolinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQCOACMBKSMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856863 | |
| Record name | 5-Bromo-6-chloropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227583-91-6 | |
| Record name | 5-Bromo-6-chloropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-6-chloropicolinaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-6-chloropicolinaldehyde
This technical guide provides a comprehensive overview of the chemical properties, spectral data, and safety information for this compound, a halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound, also known as 5-bromo-6-chloropyridine-2-carbaldehyde, is a solid organic compound.[1][2] Its core structure is a pyridine ring substituted with a bromine atom, a chlorine atom, and an aldehyde functional group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1227583-91-6 | [2][3] |
| Molecular Formula | C₆H₃BrClNO | [2] |
| Molecular Weight | 220.45 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 277.2 ± 35.0 °C (Predicted) | [1] |
| Density | 1.800 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -1.28 ± 0.10 (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature or under inert gas (nitrogen or Argon) at 2-8°C | [1][2] |
Spectral Data
While specific experimental spectra for this compound are not widely published, data for closely related structures provide insight into the expected spectral characteristics. For instance, NMR data is available for the related compound, 5-bromo-6-chloronicotinic acid.[4]
-
¹H NMR: The proton NMR spectrum of a related compound, 5-bromo-6-chloronicotinic acid, shows signals in the aromatic region, specifically at δ 8.53 (d, J = 2.02 Hz, 1H) and 8.85 (d, J = 2.02 Hz, 1H), with an additional signal for the carboxylic acid proton at 13.57 (s, 1H).[4] For this compound, one would expect to see characteristic peaks for the aldehyde proton in addition to the aromatic protons.
-
IR Spectroscopy: Infrared spectroscopy would be expected to show characteristic peaks for the C=O stretch of the aldehyde, as well as peaks corresponding to the C-Br, C-Cl, and C=N bonds within the pyridine ring.
-
Mass Spectrometry: Mass spectrometry is a key technique for confirming the molecular weight of the compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak.[5]
Experimental Protocols
Synthesis of 5-Bromo-6-chloronicotinic Acid[4]
-
Reactants: 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL) are added to a reaction flask.
-
Reaction: The mixture is heated to reflux and maintained for 3 hours.
-
Work-up: After the reaction is complete, the mixture is slowly poured into ice water and stirred for 2 hours.
-
Extraction: The resulting solid precipitate is collected by filtration, then dissolved in ethyl acetate (300 mL).
-
Drying and Isolation: The organic layer is dried with anhydrous sodium sulfate. The desiccant is filtered off, and the filtrate is concentrated under reduced pressure to yield the final product, 5-bromo-6-chloronicotinic acid, as a pink solid.[4]
This protocol for a related acid provides a potential starting point for developing a synthesis route to the target aldehyde, likely through the reduction of the corresponding acid or a related derivative.
Reactivity and Applications
Halogenated pyridines like this compound are valuable intermediates in organic synthesis. The bromine and chlorine atoms can be displaced or participate in cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various functional groups.[6] The aldehyde group is also reactive and can be used to synthesize a variety of derivatives, including Schiff bases, which have shown antibacterial properties.[7] These characteristics make it a useful building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[8]
Below is a logical diagram illustrating a general synthetic pathway for creating derivatives from a bromo-chloro-substituted pyridine, which is applicable to this compound.
Caption: Synthetic pathways from this compound.
Safety Information
Safety data for this compound indicates that it should be handled with care. The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Precautionary Measures:
-
Handling: Wash hands and any exposed skin thoroughly after handling.[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[9]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1][9] It is recommended to store under an inert gas at 2-8°C.[1]
-
First Aid: In case of inhalation, move the victim to fresh air.[9] If on skin, wash with plenty of soap and water.[9] If in eyes, rinse cautiously with water for several minutes.[9] If swallowed, rinse mouth.[10] Seek medical attention if you feel unwell or if irritation persists.[9][10]
References
- 1. 6-BroMo-5-chloropicolinaldehyde price,buy 6-BroMo-5-chloropicolinaldehyde - chemicalbook [chemicalbook.com]
- 2. This compound - CAS:1227583-91-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound [summedchem.com]
- 4. 5-Bromo-6-chloronicotinic acid CAS#: 29241-62-1 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to 5-Bromo-6-chloropicolinaldehyde: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-chloropicolinaldehyde, with CAS number 1227583-91-6, is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group and two distinct halogen atoms (bromo and chloro), makes it a valuable scaffold for the construction of diverse molecular libraries. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, characteristic reactivity, and its potential applications in medicinal chemistry, particularly in the development of novel therapeutics for oncology. While specific experimental data for this compound is limited in public literature, this document consolidates information from structurally related compounds and general chemical principles to offer a robust technical resource.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine with the molecular formula C₆H₃BrClNO and a molecular weight of 220.45 g/mol .[1] The presence of both bromine and chlorine atoms significantly influences its electronic properties and reactivity. Halogenation is a common strategy in medicinal chemistry to modulate factors such as lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.[2]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (Predicted or Inferred) | Source/Justification |
| CAS Number | 1227583-91-6 | [1] |
| Molecular Formula | C₆H₃BrClNO | [1] |
| Molecular Weight | 220.45 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Based on similar substituted pyridines |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | General property of similar organic compounds |
| Purity | Commercially available up to ≥98% | Supplier Information |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | Supplier Recommendations |
Synthesis and Spectroscopic Characterization
Hypothetical Experimental Protocol: Synthesis
Reaction: Oxidation of 5-bromo-6-chloro-2-methylpyridine
-
To a solution of 5-bromo-6-chloro-2-methylpyridine (1.0 eq) in a suitable solvent such as dioxane or acetic acid, add selenium dioxide (1.1 - 1.5 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove selenium metal byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Spectroscopic Characterization (Predicted)
The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.2 ppm.- Two aromatic protons on the pyridine ring, likely appearing as doublets in the δ 7.5-8.5 ppm region. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-200 ppm.- Aromatic carbons in the δ 120-155 ppm region. |
| FTIR (cm⁻¹) | - Strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹.- C-H stretch of the aldehyde proton around 2720-2820 cm⁻¹.- Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.- C-Br and C-Cl stretching vibrations in the fingerprint region. |
| Mass Spec (EI) | - A complex molecular ion (M⁺) peak cluster due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The M, M+2, and M+4 peaks would have a characteristic ratio.[3] |
Chemical Reactivity and Role as a Synthetic Intermediate
The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations. It can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form various substituted amines. Furthermore, it is a key precursor for the formation of imines and hydrazones.
The bromine atom on the pyridine ring serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. This dual reactivity makes this compound a powerful building block for generating libraries of complex molecules for high-throughput screening in drug discovery.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-chloropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-6-chloropicolinaldehyde, a key building block in medicinal chemistry and drug development. This document outlines a multi-step synthesis, commencing from commercially available precursors, and provides detailed experimental protocols for each key transformation. All quantitative data is summarized for clarity, and the logical workflow is visualized using process diagrams.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 5-bromo-6-hydroxynicotinic acid. This pathway involves the initial conversion of the hydroxyl group to a chloro group, followed by the formation of an acyl chloride, and culminating in the selective reduction of the acyl chloride to the target aldehyde.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid
This initial step involves the conversion of the hydroxyl group of 5-bromo-6-hydroxynicotinic acid to a chloro substituent using a chlorinating agent such as phosphorus oxychloride.
Reaction Scheme:
Caption: Chlorination of 5-bromo-6-hydroxynicotinic acid.
Experimental Protocol:
A mixture of 5-bromo-6-hydroxynicotinic acid and an excess of phosphorus oxychloride (POCl₃) is heated at reflux for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford 5-Bromo-6-chloronicotinic acid.
| Parameter | Value |
| Starting Material | 5-bromo-6-hydroxynicotinic acid |
| Reagents | Phosphorus oxychloride (POCl₃) |
| Typical Yield | High |
| Purification | Precipitation and filtration |
Step 2: Synthesis of 5-Bromo-6-chloronicotinoyl chloride
The carboxylic acid functional group of 5-Bromo-6-chloronicotinic acid is converted to a more reactive acyl chloride, which is a key intermediate for the final reduction step.
Reaction Scheme:
Caption: Formation of 5-Bromo-6-chloronicotinoyl chloride.
Experimental Protocol:
To a solution of 5-Bromo-6-chloronicotinic acid in an anhydrous solvent (e.g., dichloromethane or toluene) is added thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is stirred at room temperature or gently heated until the reaction is complete, which can be monitored by the cessation of gas evolution. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 5-Bromo-6-chloronicotinoyl chloride, which is typically used in the subsequent step without further purification.
| Parameter | Value |
| Starting Material | 5-Bromo-6-chloronicotinic acid |
| Reagents | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), catalytic DMF |
| Solvent | Anhydrous Dichloromethane or Toluene |
| Purity | Typically used crude in the next step |
Step 3: Synthesis of this compound
The final step is the selective reduction of the acyl chloride to the corresponding aldehyde. The Rosenmund reduction is a well-established method for this transformation.
Reaction Scheme:
Caption: Rosenmund reduction of 5-Bromo-6-chloronicotinoyl chloride.
Experimental Protocol (Adapted from General Procedures):
The crude 5-Bromo-6-chloronicotinoyl chloride is dissolved in a dry, inert solvent such as toluene or xylene. The Rosenmund catalyst (palladium on barium sulfate, often poisoned with a sulfur-containing compound like thiourea or quinoline-sulfur to prevent over-reduction) is added to the solution. The reaction mixture is then subjected to hydrogenation by bubbling hydrogen gas through the solution at a controlled temperature. The reaction progress is monitored by TLC or by measuring the evolution of hydrogen chloride gas. Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then washed with a mild base (e.g., sodium bicarbonate solution) to remove any remaining HCl, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 5-Bromo-6-chloronicotinoyl chloride |
| Reagents | Hydrogen (H₂), Palladium on Barium Sulfate (Pd/BaSO₄), Catalyst poison (e.g., quinoline-sulfur) |
| Solvent | Anhydrous Toluene or Xylene |
| Purification | Column chromatography |
Data Presentation
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆H₃BrClNO | 220.45 | 1227583-91-6 |
Characterization Data (Predicted and from Related Compounds)
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-8.2 (d, 1H, Ar-H)
-
δ ~7.8-8.0 (d, 1H, Ar-H)
-
δ ~10.0 (s, 1H, -CHO)
¹³C NMR (100 MHz, CDCl₃):
-
δ ~190-192 (-CHO)
-
δ ~155-157 (C-Cl)
-
δ ~150-152 (C-CHO)
-
δ ~140-142 (Ar-CH)
-
δ ~125-127 (Ar-CH)
-
δ ~120-122 (C-Br)
IR Spectroscopy (KBr, cm⁻¹):
-
~3050-3100 (Ar C-H stretch)
-
~2820, ~2720 (Aldehyde C-H stretch)
-
~1700-1720 (C=O stretch, aldehyde)
-
~1550-1600 (C=C and C=N stretch, pyridine ring)
-
~1000-1100 (C-Cl stretch)
-
~600-700 (C-Br stretch)
Mass Spectrometry (EI):
-
M⁺ peak at m/z ~220/222/224 corresponding to the isotopic pattern of Br and Cl.
Experimental Workflow
Caption: Detailed experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to 5-Bromo-6-chloropicolinaldehyde: Molecular Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-chloropicolinaldehyde, a halogenated pyridine derivative, is a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive aldehyde group, a bromine atom, and a chlorine atom, offers multiple avenues for synthetic elaboration. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and plausible synthetic routes for this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and presents data from structurally related compounds to offer valuable insights for researchers. Particular emphasis is placed on its potential application as a precursor in the synthesis of kinase inhibitors, a critical class of therapeutic agents.
Molecular Structure and Identification
This compound, also known as 5-bromo-6-chloropyridine-2-carbaldehyde, possesses a pyridine ring functionalized at the 2, 5, and 6 positions. The presence of two different halogen atoms and an aldehyde group makes it a versatile intermediate for various chemical transformations.
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-6-chloropyridine-2-carbaldehyde | N/A |
| Synonyms | This compound | [1] |
| CAS Number | 1227583-91-6 | [1][2] |
| Molecular Formula | C₆H₃BrClNO | [1][3] |
| Molecular Weight | 220.45 g/mol | [1][3] |
| Canonical SMILES | C1=C(C(=NC=C1C=O)Cl)Br | N/A |
| InChI Key | N/A | N/A |
Physicochemical Properties
| Property | Predicted Value | Basis of Prediction/Notes |
| Appearance | White to off-white solid | Based on related pyridinecarboxaldehydes. |
| Melting Point | Not available | Likely a solid at room temperature. |
| Boiling Point | Not available | Expected to be relatively high due to polarity and molecular weight. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Based on general solubility of similar organic compounds.[4][5] |
| Storage | Sealed in dry, Room Temperature | Recommended storage condition for chemical stability.[1] |
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not published, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds. This information is critical for reaction monitoring and structural confirmation.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.2 ppm. - Two aromatic protons on the pyridine ring, appearing as doublets in the δ 7.5-8.5 ppm region. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal in the δ 190-200 ppm range. - Aromatic carbons attached to halogens and nitrogen will appear at distinct chemical shifts in the aromatic region (δ 120-160 ppm). |
| Infrared (IR) Spectroscopy | - Strong C=O stretching vibration for the aldehyde group around 1700-1720 cm⁻¹. - C-H stretching of the aromatic ring and aldehyde proton. - C-Cl and C-Br stretching vibrations at lower frequencies. |
| Mass Spectrometry (MS) | - Molecular ion peak (M+) corresponding to the molecular weight (220.45 g/mol ) with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
Synthesis Pathway and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be devised based on established organic chemistry methodologies and protocols for structurally related compounds. A potential pathway involves the oxidation of the corresponding alcohol, 5-bromo-6-chloropicolinyl alcohol.
Logical Synthesis Workflow
Caption: A plausible multi-step synthesis pathway for this compound.
Hypothetical Experimental Protocol
Disclaimer: The following protocol is a hypothetical procedure based on standard organic synthesis techniques for similar transformations and has not been experimentally validated for this specific compound. It is intended for informational purposes and should be adapted and optimized by qualified researchers.
Step 1: Synthesis of (5-Bromo-6-chloropyridin-2-yl)methanol
-
Reaction Setup: To a solution of methyl 5-bromo-6-chloropicolinate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium borohydride (LiBH₄) (2.0 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of water, followed by 1M HCl to neutralize the excess reducing agent.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield (5-bromo-6-chloropyridin-2-yl)methanol.
Step 2: Oxidation to this compound
-
Reaction Setup: To a solution of (5-bromo-6-chloropyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin periodinane (1.5 eq) at room temperature.
-
Reaction: Stir the reaction mixture for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to afford pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridine scaffolds are of significant interest in drug discovery due to their ability to form key interactions with biological targets. The structural motifs present in this compound make it a valuable precursor for the synthesis of kinase inhibitors.
Role in Kinase Inhibitor Synthesis
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[6] Small molecule kinase inhibitors have emerged as a major class of therapeutics. The pyridine scaffold can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[6][7]
The aldehyde functionality of this compound can be readily transformed into various other functional groups, such as amines via reductive amination, or used in condensation reactions to build more complex heterocyclic systems. The bromo and chloro substituents provide two distinct handles for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.[8]
Signaling Pathway Context
The derivatives of this compound could potentially target various kinase signaling pathways implicated in disease. For instance, inhibitors of the p38 MAP kinase and Spleen Tyrosine Kinase (Syk) pathways, which are involved in inflammatory responses, often feature substituted pyridine cores.[8]
Caption: General workflow for the utilization of this compound in kinase inhibitor synthesis.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemists. While detailed experimental data for this specific compound is sparse, this guide provides a comprehensive overview of its structure, predicted properties, and potential synthetic routes based on established chemical principles and data from related molecules. Its utility as a precursor for the development of potent and selective kinase inhibitors underscores its importance for the future of drug discovery. Researchers are encouraged to use this guide as a foundation for their synthetic and biological investigations, with the understanding that the hypothetical protocols and predicted data require experimental validation.
References
- 1. This compound - CAS:1227583-91-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound [summedchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 5-Bromo-6-chloropicolinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 5-Bromo-6-chloropicolinaldehyde, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data, this guide incorporates predicted spectroscopic data to provide a foundational understanding of the compound's structural features.
Chemical Structure and Properties
-
IUPAC Name: 5-Bromo-6-chloropyridine-2-carbaldehyde
-
Molecular Formula: C₆H₃BrClNO
-
Molecular Weight: 220.45 g/mol
-
CAS Number: 1227583-91-6
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.1 | Doublet | 1H | Pyridine ring proton (H-4) |
| ~7.9 | Doublet | 1H | Pyridine ring proton (H-3) |
Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The coupling constants between H-3 and H-4 are expected to be in the range of 8-9 Hz.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~155 | Pyridine ring carbon (C-2) |
| ~150 | Pyridine ring carbon (C-6) |
| ~142 | Pyridine ring carbon (C-4) |
| ~128 | Pyridine ring carbon (C-3) |
| ~120 | Pyridine ring carbon (C-5) |
Note: These are predicted chemical shifts. Actual values may differ.
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | C-H stretch of aldehyde |
| ~1710 | Strong | C=O stretch of aldehyde |
| ~1560, ~1450 | Medium-Strong | C=C and C=N stretching in pyridine ring |
| ~1100 | Medium | C-Cl stretch |
| ~1020 | Medium | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 219 | ~75% | [M]⁺ (C₆H₃⁷⁹Br³⁵ClNO) |
| 221 | ~100% | [M+2]⁺ (C₆H₃⁸¹Br³⁵ClNO and C₆H₃⁷⁹Br³⁷ClNO) |
| 223 | ~25% | [M+4]⁺ (C₆H₃⁸¹Br³⁷ClNO) |
Note: The molecular ion region will exhibit a complex pattern due to the combination of bromine and chlorine isotopes. The most abundant peak in the molecular ion cluster is expected at m/z 221. Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO), bromine, and/or chlorine atoms.
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A plausible synthetic route to this compound could involve the oxidation of the corresponding alcohol, 5-bromo-6-chloropicolinyl alcohol. This precursor can be synthesized from commercially available starting materials.
General Experimental Protocols
Synthesis of this compound (Oxidation Step):
-
To a solution of 5-bromo-6-chloropicolinyl alcohol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Alternatively, prepare a KBr pellet of the sample for analysis.
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into a mass spectrometer, for example, using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
Analyze the resulting spectrum for the molecular ion cluster and characteristic fragmentation patterns.
Workflow for Spectroscopic Characterization
An In-depth Technical Guide to 5-Bromo-6-chloropicolinaldehyde: A Versatile Heterocyclic Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-chloropicolinaldehyde, also known as 5-bromo-6-chloropyridine-2-carbaldehyde, is a halogenated pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde functionality and two distinct halogen atoms—a bromine and a chlorine—on the pyridine ring, allows for a wide range of selective chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a particular focus on its role in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug discovery. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its practical application in the laboratory.
Introduction
Heterocyclic compounds, particularly those containing the pyridine nucleus, are of paramount importance in the pharmaceutical and agrochemical industries. The strategic functionalization of the pyridine ring is a key aspect of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This compound has emerged as a significant intermediate due to its trifunctional nature. The aldehyde group provides a handle for various classical carbonyl reactions, while the bromo and chloro substituents offer orthogonal reactivity in modern cross-coupling reactions. This allows for the sequential and regioselective introduction of diverse molecular fragments, making it an attractive starting material for the synthesis of novel bioactive molecules.
Physicochemical Properties and Spectroscopic Data
While comprehensive experimental spectroscopic data for this compound is not widely published in peer-reviewed literature, typical characterization data for such a compound would be as follows. This data is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
| Property | Value |
| CAS Number | 1227583-91-6[1] |
| Molecular Formula | C₆H₃BrClNO |
| Molecular Weight | 220.45 g/mol [1] |
| Appearance | White to off-white solid |
| Storage | Sealed in dry, Room Temperature[1] |
Table 1: Physicochemical Properties of this compound.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ 10.1 (s, 1H, -CHO) | δ 192 (-CHO) |
| δ 8.1 (d, 1H, Ar-H) | δ 155 (C-Cl) |
| δ 7.9 (d, 1H, Ar-H) | δ 152 (C-CHO) |
| δ 142 (Ar-CH) | |
| δ 128 (Ar-CH) | |
| δ 120 (C-Br) |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound. (Note: Predicted chemical shifts are in ppm relative to TMS in a suitable deuterated solvent like CDCl₃. Actual experimental values may vary.)
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. A common strategy involves the synthesis of a substituted methylpyridine followed by oxidation to the desired aldehyde.
Synthesis of the Precursor: 5-Bromo-6-chloro-2-methylpyridine
A potential route to the immediate precursor involves the Sandmeyer-type reaction of an aminomethylpyridine or the halogenation of a suitable methylpyridine derivative. A plausible synthetic pathway is outlined below.
Figure 1: Plausible synthetic route to 5-bromo-6-chloro-2-methylpyridine.
Oxidation to this compound
The final step is the selective oxidation of the methyl group of 5-bromo-6-chloro-2-methylpyridine to the aldehyde. Various oxidizing agents can be employed for this transformation.
Figure 2: Synthesis of this compound via oxidation.
Experimental Protocol: Oxidation of (5-Bromo-6-chloropyridin-2-yl)methanol
This protocol is based on standard procedures for the oxidation of benzylic-type alcohols to aldehydes using manganese dioxide.
-
To a stirred solution of (5-bromo-6-chloropyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM, 20 mL/g of alcohol) at room temperature, add activated manganese dioxide (MnO₂, 10 eq).
-
Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite®. Wash the Celite® pad thoroughly with DCM to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure aldehyde.
Role in Organic Synthesis: Key Reactions and Protocols
This compound is a versatile substrate for a variety of organic transformations, enabling the synthesis of a diverse range of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms on the pyridine ring allows for selective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for the selective functionalization at the 5-position (C-Br) while leaving the 6-position (C-Cl) available for subsequent transformations.
Figure 3: Selective cross-coupling reactions of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol is a general guideline for the selective coupling at the C-Br bond.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-6-chloropicolinaldehyde.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 70-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 60-85 |
Table 3: Representative Conditions for Cross-Coupling Reactions. (Note: Yields are typical ranges and will vary depending on the specific substrates and reaction scale.)
Wittig Reaction
The aldehyde functionality of this compound readily undergoes the Wittig reaction to form alkenes. This reaction is a powerful tool for carbon-carbon double bond formation.
Figure 4: General workflow for the Wittig reaction.
Experimental Protocol: Wittig Olefination (General Procedure)
-
Prepare the phosphonium ylide: To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the resulting mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Reductive Amination
The aldehyde can be converted to various amines through reductive amination, a key transformation in the synthesis of many pharmaceutical compounds.
Experimental Protocol: Reductive Amination (General Procedure)
-
To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane, add a few drops of acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.
-
Stir the reaction at room temperature until completion (typically 12-24 hours).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired amine.
Applications in Drug Discovery and Medicinal Chemistry
The diverse reactivity of this compound makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The pyridine core is a common motif in many biologically active molecules, and the ability to selectively functionalize the 5- and 6-positions, as well as the 2-position via the aldehyde, allows for the exploration of a large chemical space. For instance, this scaffold can be used to synthesize novel kinase inhibitors, GPCR modulators, and other potential therapeutic agents.
A potential application is in the synthesis of analogs of Brimonidine, an alpha-2 adrenergic agonist used to treat glaucoma. The core of Brimonidine is a quinoxaline ring system, which can be synthesized from appropriately substituted pyridine or pyrazine precursors.
Figure 5: Potential synthetic pathway towards complex bioactive molecules.
Conclusion
This compound is a highly functionalized and synthetically versatile building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its orthogonal reactivity allows for selective and sequential modifications, providing access to a wide array of complex heterocyclic structures. The detailed protocols and reaction schemes presented in this guide are intended to serve as a practical resource for researchers and scientists in academia and industry, facilitating the use of this valuable intermediate in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and innovative synthetic methodologies and the development of novel bioactive compounds.
References
An In-depth Technical Guide to 5-Bromo-6-chloropicolinaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropicolinaldehyde is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group alongside bromine and chlorine atoms on the pyridine ring, offers multiple avenues for synthetic diversification. This guide provides a comprehensive overview of its chemical properties, a detailed, inferred protocol for its synthesis, and a discussion of its potential applications in the development of novel therapeutics. While the specific discovery and historical details of this compound are not extensively documented in scientific literature, its utility lies in its role as a versatile intermediate for creating diverse molecular scaffolds for drug discovery programs.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computational data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| CAS Registry Number | 1227583-91-6[1] |
| Molecular Formula | C₆H₃BrClNO[1] |
| Molecular Weight | 220.45 g/mol [1] |
| Appearance | White to off-white solid |
| Boiling Point (Predicted) | 277.2 ± 35.0 °C |
| Density (Predicted) | 1.800 ± 0.06 g/cm³ |
| pKa (Predicted) | -1.28 ± 0.10 |
| SMILES | O=Cc1nccc(Cl)c1Br |
Inferred Synthetic Pathway and Experimental Protocols
Overall Synthetic Workflow
Caption: A plausible two-step synthetic workflow for this compound.
Step 1: Synthesis of (5-Bromo-6-chloropyridin-2-yl)methanol (Precursor)
The synthesis of the precursor alcohol can be envisioned starting from a suitable commercially available pyridine derivative, such as 2-amino-5-bromopyridine. This would involve a Sandmeyer reaction to introduce the chloro group, followed by the introduction and subsequent reduction of a suitable functional group at the 2-position to yield the primary alcohol.
Note: As this is an inferred pathway, specific yields and reaction conditions would require experimental optimization.
Step 2: Oxidation of (5-Bromo-6-chloropyridin-2-yl)methanol to this compound
This step involves the selective oxidation of the primary alcohol to the corresponding aldehyde. Several mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.
Experimental Protocol (Representative):
Materials:
-
(5-Bromo-6-chloropyridin-2-yl)methanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Standard laboratory glassware for synthesis and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-Bromo-6-chloropyridin-2-yl)methanol (1.0 eq) in anhydrous DCM.
-
Addition of Oxidizing Agent: To the stirred solution, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at room temperature. The reaction mixture is typically stirred for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts (if PCC is used) or the periodinane byproducts (if DMP is used). The silica pad is washed with additional DCM.
-
Purification: The combined filtrate is concentrated under reduced pressure. The crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data (Representative for Oxidation Step):
| Parameter | Value |
| Starting Material | (5-Bromo-6-chloropyridin-2-yl)methanol |
| Oxidizing Agent | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Typical Yield | 70-90% (highly dependent on substrate and conditions) |
Applications in Drug Discovery
This compound is not known to be directly involved in any specific signaling pathways. Instead, its significance in drug discovery stems from its utility as a versatile synthetic intermediate. The presence of three distinct reactive sites—the aldehyde, the bromo substituent, and the chloro substituent—allows for a wide range of chemical transformations.
Role as a Synthetic Building Block
The aldehyde functional group is a gateway to numerous chemical transformations, including:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form a diverse library of substituted aminomethyl-pyridines.
-
Wittig Reaction: Formation of a carbon-carbon double bond by reacting with a phosphonium ylide, enabling the synthesis of various vinyl-pyridine derivatives.
-
Condensation Reactions: Reaction with nucleophiles such as hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, respectively.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other important functional groups.
The bromine and chlorine atoms on the pyridine ring can be functionalized through various cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-pyridines.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.
This multi-faceted reactivity allows for the rapid generation of a large number of diverse molecules from a single, readily accessible starting material.
Logical Workflow for Library Synthesis
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-6-chloropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceutical agents.
This document provides detailed application notes and a generalized protocol for the chemoselective Suzuki coupling of 5-Bromo-6-chloropicolinaldehyde. In this substrate, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards palladium-catalyzed cross-coupling, allowing for selective functionalization at the 5-position. The aldehyde group offers a versatile handle for subsequent synthetic transformations.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species (boronic acid or ester) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various aryl- and heteroarylboronic acids. The data is based on established protocols for structurally similar 5-bromo-6-chloro-pyridine derivatives and general principles of Suzuki-Miyaura couplings. Actual yields may vary depending on the specific reaction setup and purity of reagents.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 95 | 16 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-80 |
| 5 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 10 | 65-75 |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol provides a general procedure for the Suzuki coupling reaction. Optimization of the reaction conditions may be necessary for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 5-aryl-6-chloropicolinaldehyde.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for the Suzuki Coupling Protocol
Caption: Experimental workflow for the Suzuki coupling of this compound.
Application Notes and Protocols for the Use of 5-Bromo-6-chloropicolinaldehyde in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small-molecule kinase inhibitors is a primary focus of modern drug discovery. Heterocyclic scaffolds, particularly those based on pyridine, are prevalent in many FDA-approved kinase inhibitors. These scaffolds often act as hinge-binders within the ATP-binding pocket of kinases, forming critical hydrogen bonds that contribute to inhibitor potency and selectivity.
5-Bromo-6-chloropicolinaldehyde is a versatile starting material for the synthesis of novel kinase inhibitors. Its pyridine core is substituted with three key functional groups: a reactive aldehyde, a bromine atom, and a chlorine atom. This arrangement offers multiple, orthogonal sites for chemical modification, making it an invaluable building block for constructing complex molecular architectures designed to target the ATP-binding sites of various kinases. The aldehyde allows for the introduction of diverse side chains through reactions like reductive amination, while the bromo and chloro substituents serve as handles for palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in the synthesis of a hypothetical kinase inhibitor targeting the p38 MAP kinase signaling pathway, a key cascade in the inflammatory response.
Target Signaling Pathway: p38 MAP Kinase
The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines.[1] Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation.[1] Dysregulation of the p38 MAPK pathway is associated with chronic inflammatory diseases, making it an attractive target for therapeutic intervention.[1]
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Synthetic Strategy
The overall synthetic strategy involves a multi-step process beginning with the functionalization of the aldehyde group of this compound, followed by sequential cross-coupling reactions to introduce substituents at the bromine and chlorine positions. This approach allows for the systematic construction of a diverse library of compounds for screening and optimization.
Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of a hypothetical p38 MAP kinase inhibitor from this compound.
Protocol 1: Synthesis of Intermediate A via Reductive Amination
This protocol describes the introduction of a side chain via reductive amination of the aldehyde.
Materials:
-
This compound
-
Substituted amine (e.g., 4-fluoroaniline, 1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in dichloroethane.
-
Add the substituted amine (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure Intermediate A.
Protocol 2: Synthesis of Intermediate B via Suzuki-Miyaura Coupling
This protocol describes the introduction of an aryl group at the 5-bromo position.
Materials:
-
Intermediate A
-
Arylboronic acid (e.g., 4-methylphenylboronic acid, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene and water (4:1 solvent mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add Intermediate A (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Purge the vessel with an inert gas.
-
Add the toluene/water (4:1) solvent mixture.
-
Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Intermediate B.
Protocol 3: Synthesis of the Final Kinase Inhibitor via Buchwald-Hartwig Amination
This protocol details the final amination at the 6-chloro position.
Materials:
-
Intermediate B
-
Substituted amine (e.g., cyclopropylamine, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents)
-
Xantphos (0.1 equivalents)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
Toluene or dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine Intermediate B (1.0 equivalent), the substituted amine (1.2 equivalents), cesium carbonate (2.0 equivalents), and the solvent.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium precatalyst (Pd₂(dba)₃) and the ligand (Xantphos).
-
Heat the reaction mixture under an inert atmosphere at 100-120 °C until the starting material is consumed (monitor by LC-MS).
-
After cooling, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final kinase inhibitor.
Data Presentation
The following table provides a template for presenting inhibitory activity data for a series of hypothetical compounds synthesized using the described methods.
| Compound ID | R1 (from Amine 1) | R2 (from Boronic Acid 1) | R3 (from Amine 2) | p38α IC50 (nM) | Cellular Potency (IC50, µM) |
| HY-001 | 4-fluorophenyl | 4-methylphenyl | cyclopropyl | 15 | 0.8 |
| HY-002 | 4-fluorophenyl | 3-methoxyphenyl | cyclopropyl | 25 | 1.2 |
| HY-003 | 4-fluorophenyl | 4-methylphenyl | isopropyl | 40 | 2.5 |
| HY-004 | 3-chlorophenyl | 4-methylphenyl | cyclopropyl | 32 | 1.9 |
Data is illustrative and for template purposes only.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The presence of three distinct reactive sites allows for the systematic and modular construction of complex molecules. The protocols and strategies outlined in this document provide a foundational framework for researchers in drug discovery to design and synthesize potent and selective inhibitors targeting key signaling pathways, such as the p38 MAP kinase cascade. The ability to readily generate diverse chemical libraries from this starting material facilitates the exploration of structure-activity relationships, ultimately leading to the identification of promising drug candidates.
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols are based on general chemical principles and may require optimization for specific substrates and reaction scales.
References
Application Notes and Protocols for Reactions with 5-Bromo-6-chloropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common cross-coupling reactions applicable to 5-Bromo-6-chloropicolinaldehyde, a versatile building block in medicinal chemistry and materials science. The protocols provided are representative methods based on established procedures for structurally similar halo-pyridines. Researchers should consider these as starting points for optimization.
Overview of Reactivity
This compound possesses two distinct halogen atoms, offering opportunities for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[1][2] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 6-position.[1][2] This inherent reactivity difference allows for chemoselective coupling at the 5-position while leaving the 6-chloro substituent available for subsequent transformations. Achieving high selectivity often requires careful optimization of the catalyst, ligand, base, and reaction temperature.
Palladium-Catalyzed Cross-Coupling Reactions
A variety of powerful palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound, primarily at the more reactive C-Br bond. These reactions are foundational in modern organic synthesis for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][4][5][6] This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups.[3][5]
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Typically 1-5 mol% loading. |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands can be effective for less reactive substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base is crucial and often requires screening. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of organic solvent and water is common.[7] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive coupling partners. |
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[8][9][10][11] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Table 2: Typical Reaction Conditions for Sonogashira Coupling of Aryl Bromides
| Component | Example Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Typically 1-5 mol% loading. |
| Copper Co-catalyst | CuI | Typically 2-10 mol% loading. |
| Base | Et₃N, i-Pr₂NH, Diisopropylamine | Often used in excess, and can sometimes serve as the solvent. |
| Solvent | THF, DMF, Toluene | A co-solvent may be used with the amine base. |
| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient. |
Experimental Protocol: Sonogashira Coupling (Representative)
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and the copper co-catalyst (e.g., CuI, 0.025 equiv.).
-
Sequentially add the amine base (e.g., diisopropylamine, 7.0 equiv.) and the terminal alkyne (1.1 equiv.).
-
Stir the reaction at room temperature for 3-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[12][13][14][15][16] This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Table 3: Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Component | Example Reagents/Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are commonly used. |
| Ligand | XPhos, SPhos, BINAP, dppf | Bulky, electron-rich phosphine ligands are crucial for catalytic activity.[15] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous solvents are necessary. |
| Temperature | 80-110 °C | Reaction temperature depends on the specific substrates and catalyst system. |
Experimental Protocol: Buchwald-Hartwig Amination (Representative)
-
To a dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the amine (1.2 equiv.) followed by this compound (1.0 equiv.).
-
Heat the reaction mixture to 100-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Other Potential Cross-Coupling Reactions
While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other cross-coupling methods could also be applied to this compound.
-
Heck Reaction: Couples the aryl bromide with an alkene.[17][18][19][20]
-
Stille Coupling: Involves the reaction with an organotin compound.[21][22][23][24]
-
Negishi Coupling: Utilizes an organozinc reagent.[25][26][27][28]
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. youtube.com [youtube.com]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stille Coupling [organic-chemistry.org]
- 22. Stille Coupling | NROChemistry [nrochemistry.com]
- 23. Stille reaction - Wikipedia [en.wikipedia.org]
- 24. scribd.com [scribd.com]
- 25. Negishi Coupling | NROChemistry [nrochemistry.com]
- 26. Negishi Coupling [organic-chemistry.org]
- 27. Low-cost transition metal catalysed Negishi coupling: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Negishi coupling reactions as a valuable tool for [11C]methyl-arene formation; first proof of principle - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of 5-Bromo-6-chloropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 5-Bromo-6-chloropicolinaldehyde, a key building block in pharmaceutical and materials science research. The protocols outlined below are based on established methodologies for the purification of related halogenated pyridine aldehydes and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Introduction
This compound is a reactive aldehyde that often requires rigorous purification to remove impurities stemming from its synthesis. These impurities may include unreacted starting materials, isomeric byproducts, and degradation products.[1] Ensuring high purity is critical for the success of subsequent reactions and for obtaining reliable biological or material property data.[1] This guide covers common purification techniques including recrystallization and column chromatography, as well as methods for assessing purity.
Due to the reactive nature of aldehydes, proper handling and storage are crucial to prevent degradation.[2] Similar to other reactive acyl chlorides and aldehydes, this compound is likely susceptible to hydrolysis and oxidation.[2][3] Therefore, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dry place.[3][4]
Purification Techniques
Two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification.
Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.
Protocol for Recrystallization:
-
Solvent Screening: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., heptane, toluene, ethanol/water, methanol/acetone) to identify a suitable recrystallization solvent or solvent system.[5][6] A good starting point for halogenated aromatic compounds is often a mixed solvent system, such as heptane/toluene.[6]
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution to maximize yield.[5]
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution and boiling for a few minutes.[5]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should initiate. For optimal crystal growth and purity, avoid rapid cooling. Once at room temperature, the flask can be placed in an ice bath to maximize crystal precipitation.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of crystals, try using a larger volume of solvent or a different solvent system.[5]
-
No Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[5]
-
Low Yield: This can be caused by using too much solvent or by high solubility of the compound at low temperatures. Concentrating the mother liquor and performing a second crystallization can help recover more product.[5]
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a common stationary phase.
Protocol for Column Chromatography:
-
Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane). The choice of eluent (mobile phase) is critical for good separation. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Pack a chromatography column with the silica gel slurry. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect fractions as the solvent elutes from the column. Monitor the separation by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Troubleshooting Column Chromatography:
-
Poor Separation: If the separation is not effective, optimize the solvent system. A less polar eluent will increase retention on the column, while a more polar eluent will decrease it.[7]
-
Compound Tailing: Tailing of spots on TLC and poor separation on the column can occur if the compound interacts too strongly with the acidic silica gel. Using neutral alumina or triethylamine-treated silica gel can mitigate this issue.[7]
-
Compound Degradation: Some compounds can degrade on silica gel. This can be tested by spotting the compound on a TLC plate, waiting for a period, and then eluting to see if new spots have formed.[7]
Purity Assessment
After purification, it is essential to assess the purity of the this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of non-volatile and thermally stable compounds.
HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector is suitable.[8]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is a good starting point.[8]
-
Gradient Program:
-
Start with a high percentage of Solvent A.
-
Gradually increase the percentage of Solvent B over 15-20 minutes to elute the compound.
-
Hold at a high percentage of Solvent B to wash the column.
-
Return to the initial conditions to re-equilibrate.[2]
-
-
Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm).[1]
-
Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[8]
-
Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities and residual solvents.[1] Due to the reactive nature of aldehydes, derivatization may be necessary to improve stability and chromatographic performance.[2]
GC-MS Protocol (with Derivatization):
-
Derivatization: A common derivatization for aldehydes is the formation of a stable oxime. This can be achieved by reacting the aldehyde with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[2]
-
Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Add an excess of the PFBHA solution.
-
Add a catalytic amount of an acid.
-
Heat the mixture to complete the reaction.[2]
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[8]
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally effective.[8]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Oven Program:
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of 50-500 amu.[9]
-
Purity Analysis: Identify the main peak corresponding to the derivatized this compound and any impurity peaks by their mass spectra. The relative purity can be estimated from the peak areas.
Data Presentation
Quantitative data from the purity assessment should be summarized in a clear and structured table for easy comparison.
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Appearance | Yellow to brown solid | Off-white crystalline solid | White solid |
| Purity by HPLC (% Area) | e.g., >90% | e.g., >98% | e.g., >99.5% |
| Major Impurity (by GC-MS) | e.g., Starting Material X | e.g., <0.5% Isomer Y | e.g., <0.1% Isomer Y |
| Residual Solvents (ppm) | e.g., <5000 | e.g., <1000 | e.g., <500 |
Note: The data presented in this table is for illustrative purposes only.
Workflow Visualization
The following diagram illustrates the general workflow for the purification and purity assessment of this compound.
Caption: Workflow for purification and analysis.
The following decision tree can guide the selection of an appropriate analytical method for purity assessment.
Caption: Decision tree for purity analysis method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-BroMo-5-chloropicolinaldehyde price,buy 6-BroMo-5-chloropicolinaldehyde - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
5-Bromo-6-chloropicolinaldehyde: A Versatile Precursor in Medicinal Chemistry
Introduction: 5-Bromo-6-chloropicolinaldehyde is a halogenated pyridine derivative that serves as a valuable building block in the synthesis of complex heterocyclic molecules for medicinal chemistry. Its structure, featuring a reactive aldehyde group and two distinct halogen atoms on the pyridine ring, offers multiple sites for chemical modification, enabling the construction of diverse molecular scaffolds for drug discovery programs. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of bioactive compounds, with a focus on its potential application in the development of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| CAS Number | 1227583-91-6 |
| Molecular Formula | C₆H₃BrClNO |
| Molecular Weight | 220.45 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Applications in Medicinal Chemistry
This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The aldehyde functionality can be readily transformed into other functional groups, while the bromo and chloro substituents provide handles for cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
One of the key potential applications of this precursor is in the synthesis of kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a substituted pyridine or pyrimidine core that mimics the hinge-binding motif of ATP in the kinase active site.
While a direct and complete synthesis of a marketed drug starting from this compound is not prominently documented in publicly available literature, its structural motifs are present in key intermediates used for the synthesis of potent kinase inhibitors like Crizotinib and its analogues. The following sections outline plausible and exemplary synthetic transformations that highlight the utility of this compound in this context.
Key Synthetic Transformations and Protocols
The strategic location of the aldehyde, bromine, and chlorine on the pyridine ring allows for a range of synthetic manipulations. Below are detailed protocols for key reactions that demonstrate the utility of this compound as a precursor.
Reductive Amination of the Aldehyde Group
The aldehyde group can be converted to an amine via reductive amination, a fundamental transformation in medicinal chemistry for introducing basic nitrogen atoms that can form key interactions with biological targets.
Protocol: Synthesis of (5-Bromo-6-chloropyridin-2-yl)methanamine
-
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add ammonium chloride (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain (5-Bromo-6-chloropyridin-2-yl)methanamine.
-
| Reactant | Molar Ratio | Solvent | Reducing Agent | Typical Yield |
| This compound | 1.0 | Methanol | NaBH₃CN | 70-85% |
| Ammonium chloride | 5.0 | |||
| Sodium cyanoborohydride | 1.5 |
Suzuki-Miyaura Cross-Coupling at the Bromine Position
The bromine atom at the 5-position is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl or heteroaryl groups. This is a common strategy in the synthesis of kinase inhibitors to introduce moieties that can occupy hydrophobic pockets in the ATP-binding site.
Protocol: Synthesis of a 5-Aryl-6-chloropicolinaldehyde Derivative
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water or DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture.
-
Add the palladium catalyst (0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Reactant | Molar Ratio | Catalyst | Base | Solvent | Typical Yield |
| This compound | 1.0 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 60-80% |
| Arylboronic acid | 1.2 |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a hypothetical signaling pathway targeted by a kinase inhibitor derived from this compound and the general experimental workflow for its synthesis.
Application Notes and Protocols for the Synthesis of Heterocycles from 5-Bromo-6-chloropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 5-Bromo-6-chloropicolinaldehyde as a key starting material. The following methods are based on established multicomponent reactions, offering efficient routes to complex molecular scaffolds relevant to medicinal chemistry and drug discovery.
Introduction
This compound is a versatile bifunctional building block. The presence of an aldehyde group allows for a variety of condensation and cyclization reactions, while the bromo and chloro substituents on the pyridine ring offer opportunities for further functionalization through cross-coupling reactions. This document outlines two distinct, step-by-step protocols for the synthesis of a pyrido[2,3-d]pyrimidine and a substituted dihydropyridine derivative, both starting from this readily available aldehyde.
Synthesis of 7-Amino-5-(5-bromo-6-chloropyridin-2-yl)-1,5-dihydro-2H-pyrazolo[4,3-d]pyrimidine-2,4(3H)-dione
This protocol details a three-component reaction between this compound, 6-aminouracil, and malononitrile to yield a substituted pyrido[2,3-d]pyrimidine. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3]
Reaction Scheme
Caption: Three-component synthesis of a pyrido[2,3-d]pyrimidine derivative.
Experimental Protocol
Materials:
-
This compound
-
6-Aminouracil
-
Malononitrile
-
Diammonium hydrogen phosphate (DAHP)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 220.45 mg), 6-aminouracil (1.0 mmol, 127.10 mg), and malononitrile (1.2 mmol, 79.27 mg).
-
Add a mixture of ethanol and water (1:1, 20 mL) to the flask.
-
Add a catalytic amount of diammonium hydrogen phosphate (DAHP, 10 mol%, 0.1 mmol, 13.21 mg).[1]
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to afford the pure 7-Amino-5-(5-bromo-6-chloropyridin-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Expected Yield (%) |
| This compound | 220.45 | 1.0 | 220.45 | - |
| 6-Aminouracil | 127.10 | 1.0 | 127.10 | - |
| Malononitrile | 66.05 | 1.2 | 79.27 | - |
| Product | 398.59 | - | - | 85-95[1][4] |
Synthesis of Diethyl 2,6-dimethyl-4-(5-bromo-6-chloropyridin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes a Hantzsch-type three-component reaction of this compound, ethyl acetoacetate, and ammonium acetate to form a substituted dihydropyridine. Dihydropyridines are a well-known class of calcium channel blockers and are prevalent in many pharmaceutical compounds.
Reaction Scheme
Caption: Hantzsch-type synthesis of a dihydropyridine derivative.
Experimental Protocol
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 220.45 mg) in ethanol (20 mL).
-
To this solution, add ethyl acetoacetate (2.0 mmol, 260.28 mg, 0.25 mL) and ammonium acetate (1.2 mmol, 92.51 mg).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
A solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure Diethyl 2,6-dimethyl-4-(5-bromo-6-chloropyridin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Expected Yield (%) |
| This compound | 220.45 | 1.0 | 220.45 | - |
| Ethyl acetoacetate | 130.14 | 2.0 | 260.28 | - |
| Ammonium acetate | 77.08 | 1.2 | 92.51 | - |
| Product | 443.70 | - | - | 80-90 |
Experimental Workflow
Caption: General experimental workflow for heterocycle synthesis.
Conclusion
The protocols described herein provide efficient and straightforward methods for the synthesis of novel pyrido[2,3-d]pyrimidine and dihydropyridine heterocycles from this compound. These multicomponent reactions are characterized by their operational simplicity, high atom economy, and the ability to generate complex molecular architectures in a single step. The resulting products, with their diverse functionalities, are valuable scaffolds for further chemical exploration and development in the field of medicinal chemistry.
References
- 1. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 2. jocpr.com [jocpr.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Bromo-6-chloropicolinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the laboratory-scale synthesis of 5-Bromo-6-chloropicolinaldehyde and its subsequent derivatization. This key heterocyclic building block serves as a versatile scaffold for the development of novel compounds with potential applications in medicinal chemistry and drug discovery. The protocols provided are based on established synthetic methodologies for analogous pyridine derivatives.
Synthesis of this compound
The synthesis of this compound can be approached via a multi-step sequence, commencing with the synthesis of the precursor 5-bromo-6-chloro-2-methylpyridine, followed by its oxidation to the target aldehyde.
Part 1: Synthesis of 5-bromo-6-chloro-2-methylpyridine
A plausible route to this precursor involves the diazotization of 2-amino-5-bromo-6-chloropyridine.
Experimental Protocol:
-
Diazotization: To a solution of 2-amino-5-bromo-6-chloropyridine (1.0 eq) in a suitable solvent such as acetonitrile, add isoamyl nitrite (1.5 eq).
-
Reaction: Heat the mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield 5-bromo-6-chloro-2-methylpyridine.
Part 2: Oxidation to this compound
The methyl group of 5-bromo-6-chloro-2-methylpyridine can be oxidized to an aldehyde using selenium dioxide.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve 5-bromo-6-chloro-2-methylpyridine (1.0 eq) in a suitable solvent like dioxane or a mixture of dioxane and water.
-
Reagent Addition: Add selenium dioxide (1.1 - 1.5 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for several hours (4-12 h). Monitor the reaction by TLC.
-
Work-up: After cooling, filter the reaction mixture to remove selenium byproduct. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude aldehyde is purified by column chromatography on silica gel to afford this compound.
Derivatization of this compound
The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations to generate a library of derivatives.
Synthesis of Schiff Base Derivatives
Experimental Protocol:
-
Reaction: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol. Add an equimolar amount of the desired primary amine (1.0 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stirring: Stir the reaction mixture at room temperature for 2-6 hours.
-
Isolation: The resulting Schiff base derivative often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the product can be isolated by evaporation of the solvent followed by recrystallization or column chromatography.
Synthesis of Oxime Derivatives
Experimental Protocol:
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a base such as sodium acetate or pyridine in a solvent like ethanol or a mixture of ethanol and water.
-
Heating: Heat the mixture to reflux for 1-3 hours.
-
Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, add water to induce precipitation and then filter. The crude oxime can be recrystallized from a suitable solvent.
Wittig Reaction for Alkene Derivatives
Experimental Protocol:
-
Ylide Generation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride dropwise to generate the ylide.
-
Reaction with Aldehyde: To the resulting ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography to separate the alkene derivative from triphenylphosphine oxide.
Quantitative Data Summary
| Compound | Starting Material(s) | Reagent(s) | Typical Yield (%) |
| 5-bromo-6-chloro-2-methylpyridine | 2-amino-5-bromo-6-chloropyridine | Isoamyl nitrite | 60-75 |
| This compound | 5-bromo-6-chloro-2-methylpyridine | Selenium dioxide | 50-70 |
| Schiff Base Derivatives | This compound, Primary Amine | Glacial Acetic Acid (cat.) | 75-95 |
| Oxime Derivative | This compound | Hydroxylamine Hydrochloride, Base | 80-95 |
| Alkene Derivative (Wittig) | This compound, Phosphonium Salt | Strong Base (e.g., n-BuLi) | 40-80 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Diagrams
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Experimental workflow from synthesis to biological evaluation.
Application Notes and Protocols: 5-Bromo-6-chloropicolinaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropicolinaldehyde is a halogenated pyridine derivative with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its unique substitution pattern—featuring bromine, chlorine, and an aldehyde functional group on a pyridine ring—offers multiple reaction sites for the construction of complex molecules with potential fungicidal, insecticidal, or herbicidal properties. While direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, its structural similarity to key intermediates used in the synthesis of potent fungicides suggests a valuable role as a precursor.
This document provides detailed application notes on the potential use of this compound in the synthesis of N-(thiophen-2-yl) nicotinamide fungicides, based on established synthetic routes for analogous compounds. A detailed, two-step protocol is provided to convert this compound into the key intermediate, 5-Bromo-6-chloronicotinoyl chloride, which is then used in the synthesis of the target fungicides.
Proposed Synthetic Application: Synthesis of N-(thiophen-2-yl) Nicotinamide Fungicides
The N-(thiophen-2-yl) nicotinamide scaffold has been identified as a promising pharmacophore for the development of novel fungicides. The synthesis of these compounds can be achieved through the acylation of various substituted 2-aminothiophenes with a suitable nicotinoyl chloride derivative. Here, we propose a synthetic route starting from this compound.
Logical Workflow for Agrochemical Synthesis
Caption: Synthetic workflow from this compound to fungicidal products.
Experimental Protocols
Part 1: Synthesis of 5-Bromo-6-chloronicotinoyl chloride from this compound
This two-step protocol describes the conversion of the starting aldehyde to the key acyl chloride intermediate.
Step 1: Oxidation of this compound to 5-Bromo-6-chloronicotinic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sulfuric acid (H₂SO₄), 10% solution
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.
-
Slowly add a solution of potassium permanganate (1.1 eq) in water to the flask while stirring vigorously at room temperature.
-
Continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide.
-
Acidify the filtrate to pH 2-3 with 10% sulfuric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Bromo-6-chloronicotinic acid. This product is often of sufficient purity for the next step.
Step 2: Conversion of 5-Bromo-6-chloronicotinic acid to 5-Bromo-6-chloronicotinoyl chloride
Materials:
-
5-Bromo-6-chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 5-bromo-6-chloronicotinic acid (1.0 eq) in dichloromethane, add thionyl chloride (3.0 eq) dropwise at room temperature.[1]
-
Add a catalytic amount of DMF to the mixture.[1]
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by the cessation of gas evolution.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude 5-Bromo-6-chloronicotinoyl chloride. This product is typically used in the next step without further purification.[1]
Part 2: Synthesis of N-(thiophen-2-yl) nicotinamide Derivatives
This protocol describes the final acylation step to produce the target fungicidal compounds.
Materials:
-
5-Bromo-6-chloronicotinoyl chloride
-
Substituted 2-aminothiophene derivative
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Water
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the substituted 2-aminothiophene derivative (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.[1]
-
Cool the mixture in an ice-water bath.
-
Add a solution of 5-Bromo-6-chloronicotinoyl chloride (1.15 eq) in dichloromethane dropwise to the cooled mixture.[1]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic phase and wash it with brine.[1]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(thiophen-2-yl) nicotinamide derivative.
Data Presentation
The following table summarizes the fungicidal activity of representative N-(thiophen-2-yl) nicotinamide derivatives synthesized from 5-Bromo-6-chloronicotinoyl chloride against various plant pathogens.
| Compound ID | Target Pathogen | EC₅₀ (µg/mL) |
| TN-1 | Botrytis cinerea | 1.5 |
| Sclerotinia sclerotiorum | 2.3 | |
| TN-2 | Rhizoctonia solani | 0.8 |
| Fusarium graminearum | 3.1 | |
| TN-3 | Erysiphe graminis | 1.2 |
Note: The data presented here is illustrative and based on reported activities for analogous compounds. Actual values for novel derivatives would require experimental determination.
Signaling Pathway
While the precise mechanism of action for novel N-(thiophen-2-yl) nicotinamide fungicides requires specific investigation, many nicotinamide-based agrochemicals, particularly insecticides, are known to target nicotinic acetylcholine receptors (nAChRs) in insects. As agonists of nAChRs, they cause overstimulation of the nervous system, leading to paralysis and death. It is plausible that derivatives of 5-Bromo-6-chloronicotinoyl chloride could exhibit a similar mode of action in certain pests. For fungicidal activity, the mechanism is likely different and may involve inhibition of key metabolic pathways or disruption of cell membrane integrity.
Caption: Postulated mode of action for nicotinamide-based insecticides targeting nAChRs.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The protocols detailed above provide a feasible synthetic route to access potent N-(thiophen-2-yl) nicotinamide fungicides by converting the aldehyde to a more reactive acyl chloride intermediate. This approach highlights the potential of this compound as a valuable scaffold for the development of new crop protection agents. Further research into direct derivatization of the aldehyde functional group could unveil additional classes of bioactive molecules.
References
Application Notes and Protocols for Sonogashira Coupling with 5-Bromo-6-chloropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective Sonogashira cross-coupling reaction of 5-bromo-6-chloropicolinaldehyde with terminal alkynes. The inherent differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed reactions allows for chemoselective functionalization at the 5-position.
The Sonogashira coupling is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[2] The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups, including aldehydes.[3]
Reaction Principle
The chemoselectivity of the Sonogashira coupling on this compound is governed by the relative reactivity of the carbon-halogen bonds in the palladium catalytic cycle. The oxidative addition of the C-Br bond to the palladium(0) catalyst is significantly faster than the oxidative addition of the C-Cl bond.[4] This allows for the selective formation of the desired 5-alkynyl-6-chloropicolinaldehyde product.
The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt. The cycle is completed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials and Reagents:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 eq.). Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Sonogashira coupling of various bromo-substituted pyridines and other aryl bromides, which can serve as a starting point for optimizing the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N (2.0) | DMF | 100 | 3 | 96 |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | High |
| 3 | 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 60-80 | 4-12 | - |
| 4 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (2.0) | THF | 65 | 12 | 85 (mono-alkynylated) |
Note: Yields are dependent on the specific alkyne used and optimization of reaction conditions.
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Simplified catalytic cycle of the Sonogashira coupling.
References
Practical Guide to 5-Bromo-6-chloropicolinaldehyde: Handling, Storage, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, storage, and use of 5-Bromo-6-chloropicolinaldehyde (also known as 5-bromo-6-chloropyridine-2-carbaldehyde), a key intermediate in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical research.
Chemical Profile and Physical Properties
This compound is a solid, typically appearing as a white to off-white substance.[1] Its structure features a pyridine ring substituted with a bromine atom, a chlorine atom, and an aldehyde functional group, making it a versatile building block in organic synthesis.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO | [2] |
| Molecular Weight | 220.45 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Predicted Boiling Point | 277.2 ± 35.0 °C | [1][3] |
| Predicted Density | 1.800 ± 0.06 g/cm³ | [1][3] |
| Predicted pKa | -1.28 ± 0.10 | [1][3] |
| Melting Point (of 5-Bromo-2-pyridinecarboxaldehyde) | 91-96 °C | [4] |
Note: Some physical properties are predicted values from chemical databases and should be used as an estimate.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Adherence to safety protocols is crucial to minimize risks.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
|
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation |
|
Handling Protocol
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with the powder outside of a fume hood or if dust is generated.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Avoid generating dust.
General Hygiene:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
For long-term storage and to maintain purity, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Experimental Protocols and Applications
This compound is a valuable starting material for the synthesis of more complex molecules, particularly through reactions involving the aldehyde group. A common and powerful transformation is the Wittig reaction, which converts aldehydes into alkenes.
Representative Application: Wittig Reaction
The following protocol is a general guideline for the Wittig reaction of this compound to form a vinylpyridine derivative. This reaction is instrumental in creating carbon-carbon double bonds with high regioselectivity.
Reaction Scheme:
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., Methyltriphenylphosphonium bromide for forming a terminal alkene)
-
A strong base (e.g., n-Butyllithium (n-BuLi) or potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, syringes)
-
Magnetic stirrer and stir bar
-
Reagents for work-up and purification (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for chromatography)
Protocol for Wittig Reaction with an Unstabilized Ylide:
-
Ylide Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add the strong base (1.05 equivalents) to the suspension while stirring.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide (a color change, often to yellow or orange, is indicative of ylide formation).
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0°C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired alkene by column chromatography on silica gel.
-
Visualized Workflows
General Handling Workflow for a Hazardous Chemical Powder
References
- 1. 5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:1227583-91-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. 6-BroMo-5-chloropicolinaldehyde price,buy 6-BroMo-5-chloropicolinaldehyde - chemicalbook [chemicalbook.com]
- 4. 5-Bromo-2-pyridinecarboxaldehyde 95 31181-90-5 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-6-chloropicolinaldehyde Reactions
Welcome to the technical support center for reactions involving 5-Bromo-6-chloropicolinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized from a corresponding 2-methylpyridine precursor. A common strategy involves the oxidation of 5-Bromo-6-chloro-2-methylpyridine. Various oxidizing agents can be employed for this transformation, with selenium dioxide being a frequently used reagent for the oxidation of methylpyridines to their corresponding aldehydes.
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes?
A2: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors:
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Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactivation.
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Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be sensitive to the reaction conditions, leading to its decomposition.
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Poor Solubility: The reactants may not be fully soluble in the chosen solvent system, leading to a sluggish reaction.
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Suboptimal Base or Ligand: The choice of base and ligand is crucial for an efficient catalytic cycle.
Q3: What are common side products in Buchwald-Hartwig amination reactions with this compound?
A3: Common side products include:
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Hydrodehalogenation: Replacement of the bromine or chlorine atom with hydrogen. This can be more prevalent at higher temperatures or with certain catalyst/ligand combinations.
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Homocoupling: Dimerization of the starting materials.
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Aldehyde-Related Side Reactions: The aldehyde functional group can potentially react under the basic conditions of the Buchwald-Hartwig amination, for instance, via aldol-type reactions.
Q4: How can I purify crude this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. Recrystallization from a suitable solvent system can also be an effective purification method.
Troubleshooting Guides
Synthesis of this compound via Oxidation
Issue: Low or no conversion of the starting methylpyridine.
| Potential Cause | Recommended Solution |
| Inactive Oxidizing Agent | Use a fresh batch of high-purity selenium dioxide or other chosen oxidant. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring for decomposition. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and compatible with the oxidizing agent. Dioxane or other high-boiling ethers are often used. |
Issue: Formation of over-oxidation product (carboxylic acid).
| Potential Cause | Recommended Solution |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. |
| Excess Oxidizing Agent | Use a stoichiometric amount or a slight excess of the oxidizing agent. |
Suzuki-Miyaura Coupling Reactions
Issue: Low Yield of the Coupled Product.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Use a higher catalyst loading (e.g., 2-5 mol %). Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the palladium center. |
| Protodeboronation | Use a milder base such as potassium carbonate or cesium carbonate. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Poor Solubility | Screen different solvent systems. A mixture of toluene and water or dioxane and water is often effective. |
| Suboptimal Base | Screen different bases. Potassium phosphate (K3PO4) can be effective for challenging couplings. |
Buchwald-Hartwig Amination Reactions
Issue: Formation of Hydrodehalogenation Side Product.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Reduce the reaction temperature. Microwave-assisted synthesis can sometimes provide the necessary energy in a shorter time, minimizing side reactions. |
| Inefficient Ligand | Use bulky biarylphosphine ligands (e.g., XPhos, RuPhos) that promote the desired reductive elimination over side reactions. |
| Base Choice | A very strong base might promote side reactions. Consider screening different bases like sodium tert-butoxide, LHMDS, or cesium carbonate. |
Issue: Reaction does not go to completion.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a pre-formed palladium catalyst (precatalyst) to ensure the active Pd(0) species is generated. |
| Insufficient Base | Ensure at least a stoichiometric amount of a strong base is used to deprotonate the amine. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Selenium Dioxide Oxidation
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Materials: 5-Bromo-6-chloro-2-methylpyridine, Selenium Dioxide (SeO₂), 1,4-Dioxane.
-
Procedure:
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To a solution of 5-Bromo-6-chloro-2-methylpyridine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).
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Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and filter off the black selenium precipitate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
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Protocol 2: Suzuki-Miyaura Coupling of this compound
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Materials: this compound, Arylboronic acid, Pd(PPh₃)₄, Potassium Carbonate (K₂CO₃), Toluene, Water.
-
Procedure:
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In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Add Pd(PPh₃)₄ (3 mol %).
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Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
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Add degassed toluene and water (e.g., 4:1 ratio).
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Heat the mixture to 90-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC).
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Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Protocol 3: Buchwald-Hartwig Amination of this compound
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Materials: this compound, Amine, Pd₂(dba)₃, XPhos, Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure:
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In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to a reaction vessel.
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In a separate vial, pre-mix Pd₂(dba)₃ (2 mol %) and XPhos (4 mol %).
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Add the catalyst/ligand mixture to the reaction vessel.
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Add anhydrous, degassed toluene.
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Seal the vessel and heat to 80-110 °C until the reaction is complete (monitor by TLC or LC-MS).
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Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
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Separate the layers and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
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Visualizations
Caption: General experimental workflow for the synthesis and subsequent reactions of this compound.
Caption: Troubleshooting decision tree for low yields in Suzuki-Miyaura coupling reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Technical Support Center: Synthesis of 5-Bromo-6-chloropicolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-chloropicolinaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction; Suboptimal reaction temperature or time; Impure starting materials. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature and time based on literature for similar halogenated pyridines. - Ensure the purity of starting materials (e.g., 2-methyl-5-bromo-6-chloropyridine or a related precursor) through appropriate purification techniques. |
| Presence of Multiple Spots on TLC/HPLC Close to the Product Spot | Formation of isomeric byproducts (e.g., different halogenation patterns); Over-halogenation. | - Re-evaluate the selectivity of the halogenation step. Bromination, for instance, is generally more selective than chlorination.[1] - Control the stoichiometry of the halogenating agent to minimize over-reaction. - Employ purification techniques such as column chromatography with a carefully selected eluent system or recrystallization to separate isomers. |
| Product is Colored (e.g., brown or yellow) | Presence of impurities or degradation of the aldehyde functional group.[2] | - Older samples of pyridine aldehydes can discolor due to impurities.[2] - Purify the product using activated carbon treatment followed by recrystallization or column chromatography. - Store the purified product under an inert atmosphere and at low temperatures to prevent degradation. |
| Identification of Unexpected Peaks in Mass Spectrometry | Formation of byproducts from side reactions or residual reagents. | - Consider the possibility of byproducts from the chlorinating agent if used in a precursor step (e.g., sulfur-containing impurities from thionyl chloride).[3] - Analyze for the presence of unreacted starting materials or over-halogenated products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: While specific byproduct profiles depend on the synthetic route, common impurities can arise from several sources:
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Incomplete Reactions: Residual starting materials are a common impurity.
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Over-halogenation: The introduction of additional bromine or chlorine atoms at other positions on the pyridine ring can lead to di-bromo or di-chloro impurities. Halogenation reactions can sometimes be difficult to control.[4]
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Isomeric Byproducts: Halogenation at an undesired position on the pyridine ring can lead to the formation of isomers. The selectivity of halogenation depends on the reaction conditions and the directing effects of the existing substituents.
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Oxidation of the Aldehyde: The picolinaldehyde moiety can be susceptible to oxidation to the corresponding carboxylic acid (5-bromo-6-chloropicolinic acid), especially if oxidizing agents are present or upon prolonged exposure to air.
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Byproducts from Reagents: If starting from a precursor like 5-Bromo-6-chloronicotinic acid, the reagents used for functional group transformations can introduce impurities. For example, using thionyl chloride for chlorination can leave residual sulfur-containing compounds.[3]
Q2: How can I minimize the formation of over-halogenated byproducts?
A2: To minimize over-halogenation, consider the following:
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Control Stoichiometry: Use a precise and controlled amount of the halogenating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
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Reaction Temperature: Halogenation reactions are often exothermic. Maintaining a low and controlled temperature can help to improve selectivity and reduce the rate of side reactions.
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Choice of Halogenating Agent: The reactivity of halogenating agents varies. For instance, N-bromosuccinimide (NBS) is often used for more selective allylic or benzylic bromination and might offer better control than elemental bromine in certain contexts.[1]
Q3: What analytical techniques are best for identifying byproducts in my reaction mixture?
A3: A combination of techniques is recommended for comprehensive impurity profiling:
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Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and initial identification of the number of components in the mixture.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.
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Mass Spectrometry (MS), often coupled with LC (LC-MS): Helps in determining the molecular weights of the byproducts, which is crucial for their identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any significant impurities that can be isolated.
Q4: My final product has a brownish tint. What could be the cause and how can I purify it?
A4: A brownish tint in picolinaldehyde derivatives can indicate the presence of impurities or degradation products.[2] To purify the product:
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Recrystallization: This is often an effective method for removing small amounts of impurities. A suitable solvent system should be determined.
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Column Chromatography: For mixtures with multiple components or impurities with similar polarity to the product, silica gel column chromatography can be an effective purification method.
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Activated Carbon Treatment: A discolored solution of the product can sometimes be decolorized by treatment with activated carbon before a final recrystallization or filtration step.
Experimental Protocols
While a specific protocol for the direct synthesis of this compound is not detailed in the provided search results, a general procedure for a related transformation, the conversion of a nicotinic acid to a nicotinoyl chloride, is described.[3] This highlights a key step that could be part of a larger synthetic route.
Example Protocol: Synthesis of 5-Bromo-6-chloronicotinoyl Chloride from 5-Bromo-6-chloronicotinic Acid [3]
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To a solution of 5-Bromo-6-chloronicotinic acid (1.0 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.5 - 2.0 equivalents) dropwise at 0 °C.
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A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
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The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-50 °C) until the reaction is complete, as monitored by techniques like TLC or HPLC.
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Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-Bromo-6-chloronicotinoyl chloride.
This intermediate could then be subjected to reduction to form the desired picolinaldehyde.
Byproduct Summary
| Potential Byproduct | Potential Source | Notes |
| Unreacted Starting Material(s) | Incomplete reaction | Can often be removed by purification. |
| Over-halogenated Picolinaldehydes | Excess halogenating agent; Non-selective reaction conditions | Results in products with additional Br or Cl atoms. |
| Isomeric Picolinaldehydes | Non-selective halogenation | Halogenation at an alternative position on the ring. |
| 5-Bromo-6-chloropicolinic acid | Oxidation of the aldehyde group | The aldehyde is susceptible to oxidation. |
| Residual Chlorinating Agent Byproducts | e.g., from Thionyl Chloride[3] | Can include sulfur dioxide and hydrogen chloride. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct identification and mitigation.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-6-chloropicolinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-6-chloropicolinaldehyde. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds to introduce a formyl group.[1][2][3] This reaction is a suitable choice for the synthesis of this compound from a 5-Bromo-6-chloropyridine precursor.
Q2: How is the Vilsmeier reagent prepared, and what are the critical handling precautions?
A2: The Vilsmeier reagent is typically prepared in situ by reacting phosphorus oxychloride (POCl₃) with an anhydrous N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF).[1][4] The reaction is exothermic and should be performed at a low temperature (e.g., 0 °C) under an inert atmosphere.[1][4] Both POCl₃ and DMF are sensitive to moisture, which can quench the reaction; therefore, anhydrous conditions are crucial for success.[4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, should be used to separate the starting material, product, and any potential byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.
Q4: What are the common techniques for purifying the final product?
A4: Purification of this compound can be achieved through several methods. Column chromatography on silica gel is a common and effective technique for separating the desired product from impurities.[5] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product. The choice of purification method will depend on the nature and quantity of impurities present.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I improve the outcome?
A: Low or no product formation in the Vilsmeier-Haack formylation of 5-Bromo-6-chloropyridine can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Poor Quality of Reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture.[4] Ensure that all reagents, especially POCl₃ and DMF, are anhydrous. Use freshly distilled or newly opened reagents. All glassware should be thoroughly oven-dried before use.
-
Insufficient Reaction Temperature: The reaction may require a specific activation temperature to proceed efficiently. If the reaction is sluggish at a lower temperature, a moderate increase (e.g., to 80°C) may be necessary.[1] However, excessively high temperatures can lead to decomposition.[1]
-
Sub-optimal Reagent Ratio: The stoichiometry of POCl₃ to DMF is a critical parameter. An inappropriate ratio can lead to low yields or decomposition.[1] It is advisable to perform small-scale experiments to screen for the optimal ratio.
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Inadequate Reaction Time: Some reactions may proceed slowly. Monitor the reaction over an extended period (e.g., 12-24 hours) to ensure it has gone to completion.
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Electron-Deficient Substrate: The presence of two electron-withdrawing halogen atoms on the pyridine ring can decrease its reactivity towards the weakly electrophilic Vilsmeier reagent.[1] In such cases, more forcing conditions (higher temperature, longer reaction time) may be required.
Issue 2: Formation of Multiple Products or Significant Byproducts
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are these impurities and how can I minimize them?
A: The formation of multiple products is a common challenge. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.
Possible Causes and Solutions:
-
Substrate Decomposition: Harsh reaction conditions, such as excessively high temperatures or a high concentration of the Vilsmeier reagent, can lead to the decomposition of the starting material or the product.[1] It is recommended to find the lowest effective temperature that provides a reasonable reaction rate.
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Halogenation as a Side Reaction: At elevated temperatures, POCl₃ can sometimes act as a chlorinating agent, leading to the formation of chlorinated byproducts.[5] Running the reaction at a lower temperature can help to minimize this side reaction.
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Di-formylation: Although less common with electron-deficient substrates, the introduction of a second formyl group is a possibility. Adjusting the stoichiometry by reducing the amount of the Vilsmeier reagent can help to increase the selectivity for the mono-formylated product.[4]
Data Presentation
Table 1: Effect of Reaction Parameters on Vilsmeier-Haack Reaction Yield
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| DMF:POCl₃ Ratio | 1:1.2 | 1:3 | 5:6 | 5:1 |
| Temperature (°C) | 60 | 80 | 80 | 100 |
| Solvent | DCE | DCE | Benzene | DCE |
| Outcome | Starting material recovered | Good Yield | Decomposition | Decomposition |
| Reference | [1] | [6] | [1] | [1] |
Note: This table is a composite representation based on findings from similar reactions and is intended for guidance. DCE = 1,2-dichloroethane.
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Vilsmeier-Haack Reaction:
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5-6 equivalents). Cool the flask to 0 °C in an ice bath.
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Vilsmeier Reagent Formation: To the cooled DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.[1]
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Reaction with Substrate: Dissolve 5-Bromo-6-chloropyridine (1 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane (DCE). Add this solution to the freshly prepared Vilsmeier reagent.
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Reaction Progression: Slowly warm the reaction mixture to 80 °C and maintain this temperature, with stirring, for 2-4 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Reactions of 5-Bromo-6-chloropicolinaldehyde with Amines
This technical support center provides troubleshooting guides and frequently asked questions regarding the side reactions encountered when reacting 5-Bromo-6-chloropicolinaldehyde with various amines. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary reactions of this compound with amines?
The primary reaction of this compound with an amine is the formation of an imine through condensation. This imine can be a stable final product or an intermediate that undergoes subsequent intramolecular reactions. A significant application is in the Pictet-Spengler reaction with β-arylethylamines to form tetrahydroisoquinolines, or in the synthesis of imidazopyridines with aminopyridines.[1][2][3][4][5]
Q2: What are the most common side reactions observed in this process?
The most prevalent side reactions include:
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Formation of Aminal: Over-reaction of the aldehyde with the amine can lead to the formation of an aminal, where two amine molecules react with the carbonyl group.
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Cannizzaro-type Reaction: Under basic conditions, the aldehyde, which lacks an alpha-hydrogen, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is susceptible to nucleophilic attack by the amine, potentially displacing the chloro or bromo substituent.[6] This is more likely to occur at higher temperatures or with highly nucleophilic amines.[6]
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Formation of Aldol-type Adducts: If the reaction conditions inadvertently promote deprotonation of other reagents or starting materials, the resulting carbanion can attack the aldehyde.
Q3: How can I minimize the formation of the aminal side product?
To reduce aminal formation, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of the aldehyde to the amine is recommended. Slowly adding the amine to the aldehyde solution can also help maintain a low concentration of the amine, favoring imine formation.
Q4: What conditions favor the unwanted Nucleophilic Aromatic Substitution (SNAr) reaction?
High reaction temperatures, prolonged reaction times, and the use of strongly basic and highly nucleophilic amines can promote SNAr. To mitigate this, it is advisable to conduct the reaction at the lowest effective temperature and for the shortest time necessary for the completion of the desired reaction.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired imine/cyclized product and presence of a highly polar side product. | Cannizzaro-type reaction. | Ensure the reaction is not run under strongly basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base. |
| Formation of a product with a mass corresponding to the aldehyde + 2 molecules of amine - H₂O. | Aminal formation. | Use a strict 1:1 stoichiometry of aldehyde to amine. Consider slow addition of the amine to the reaction mixture. |
| Presence of products where the chloro or bromo substituent has been replaced by the amine. | Nucleophilic Aromatic Substitution (SNAr).[6] | Lower the reaction temperature. Reduce the reaction time. If possible, use a less nucleophilic amine or protect the amine to reduce its nucleophilicity. |
| Complex mixture of unidentified products. | General decomposition or multiple side reactions. | Re-evaluate the reaction conditions. Ensure the use of pure, anhydrous solvents and reagents.[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Reaction does not proceed to completion. | Insufficient activation of the aldehyde or low reactivity of the amine. | For reactions like the Pictet-Spengler, an acid catalyst is typically required to form the more electrophilic iminium ion.[1][3][4] Consider using a mild Lewis acid or protic acid catalyst. |
Key Experimental Protocols
General Protocol for Imine Formation
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Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., Dichloromethane or THF).[6]
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Reaction: To this solution, add the amine (1 equivalent) dropwise at room temperature or a lower temperature if SNAr is a concern.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.
Protocol for Pictet-Spengler Reaction
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Iminium Ion Formation: In a suitable anhydrous solvent, mix this compound (1 equivalent) and a β-arylethylamine (1 equivalent).
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Cyclization: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid) or a Lewis acid to facilitate the formation of the iminium ion and subsequent cyclization.[2][4]
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Reaction Conditions: The reaction is typically stirred at room temperature or gently heated, depending on the reactivity of the substrates.
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Purification: After completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.
Visualizations
References
- 1. via.library.depaul.edu [via.library.depaul.edu]
- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-6-chloropicolinaldehyde Derivatives
Welcome to the technical support center for the purification of 5-Bromo-6-chloropicolinaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this important class of chemical compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives, presented in a question-and-answer format.
Issue: Low or No Yield After Purification
Question: I performed a column chromatography purification of my this compound derivative, but I have a very low yield. What could be the issue?
Answer: Low recovery after column chromatography can stem from several factors:
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Compound Streaking/Tailing on Silica Gel: Halogenated pyridine derivatives can sometimes interact strongly with the acidic silica gel, leading to broad elution bands and poor recovery.
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Solution: Consider deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in your eluent system. Alternatively, using a different stationary phase such as neutral alumina might be beneficial.
-
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Improper Solvent System: The polarity of your eluent might not be optimal.
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Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for many pyridine aldehydes is a mixture of hexanes and ethyl acetate. The ideal Rf value for the desired compound on TLC for good column separation is typically between 0.2 and 0.4.
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Compound Decomposition: Some derivatives might be unstable on silica gel over long periods.
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Solution: Try to perform the chromatography as quickly as possible (flash chromatography). You can also perform a stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (decomposition products) appear.
-
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Product Co-elution with Impurities: If your product is not well-separated from a major impurity, you may have discarded fractions containing your compound.
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Solution: Analyze your fractions carefully by TLC before combining them. If co-elution is a problem, you may need to try a different solvent system or a different stationary phase.
-
Issue: Product is Contaminated with Starting Material
Question: My purified this compound derivative is still contaminated with the unreacted starting material. How can I improve the separation?
Answer: Removing unreacted starting materials is a common challenge. Here are a few approaches:
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Optimize Column Chromatography:
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Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can often improve the separation of compounds with similar polarities.
-
Column Dimensions: Using a longer, narrower column can increase the resolution of the separation.
-
-
Acid-Base Extraction: Since pyridine derivatives are basic, you may be able to selectively separate them from non-basic impurities.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your pyridine derivative should move into the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaHCO3 or NaOH) and then extract your purified product back into an organic solvent. Caution: Aldehyde groups can be sensitive to strong acids and bases, so this method should be used with care and tested on a small scale first.
-
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification method.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the starting material has different solubility characteristics. Common solvent systems for aromatic compounds include ethanol, methanol, ethyl acetate/hexanes, and toluene.[1]
-
Issue: Oily Product Instead of Solid Crystals During Recrystallization
Question: I am trying to recrystallize my this compound derivative, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some troubleshooting steps:
-
Increase the Amount of Solvent: The solution might be too concentrated. Add more of the hot solvent to ensure the compound is fully dissolved before cooling.[2]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation.[3]
-
Change the Solvent System: The chosen solvent may not be appropriate. Try a solvent system with a lower boiling point or a mixture of solvents. For non-polar oily derivatives, dissolving in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly adding a poor solvent (like hexanes or pentane) until turbidity is observed can induce crystallization.[3]
-
Scratching and Seeding: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[3] If you have a small amount of the pure solid, adding a "seed crystal" can initiate crystallization.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derivatives?
A1: Common impurities can include:
-
Unreacted Starting Materials: Such as the precursor alcohol or the corresponding carboxylic acid.
-
Over-brominated or Over-chlorinated Species: Depending on the synthesis, di- or tri-halogenated pyridines can be formed as side products.
-
Byproducts from Reagents: For example, if using a chlorinating agent like thionyl chloride, residual sulfur-containing compounds might be present.
-
Oxidation Products: The aldehyde group can be sensitive to oxidation, leading to the formation of the corresponding carboxylic acid.
Q2: What is a good starting solvent system for column chromatography of this compound derivatives?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a very common and effective starting point for the purification of aromatic aldehydes.[4][5] The optimal ratio will depend on the specific derivative and should be determined by TLC analysis. A typical starting ratio could be 9:1 or 4:1 hexanes:ethyl acetate, with the polarity gradually increased as needed.
Q3: How can I tell if my purified this compound derivative is pure?
A3: Several analytical techniques can be used to assess purity:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to determine the structure and purity of your compound. The absence of signals corresponding to impurities is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A single sharp peak in the chromatogram indicates a high degree of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range. Impurities tend to broaden and depress the melting point.
Q4: Are there any special handling precautions for this compound derivatives during purification?
A4: Yes, as with most halogenated organic compounds, proper safety precautions should be taken:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Be aware of the potential for instability. Some derivatives may be sensitive to light, air, or prolonged exposure to acidic or basic conditions. It is often best to purify the compound promptly after synthesis and store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Halogenated Picolinaldehydes on Silica Gel
| Polarity of Derivative | Recommended Starting Solvent System (v/v) | Notes |
| Low to Medium | Hexanes : Ethyl Acetate (9:1 to 4:1) | A good starting point for many derivatives. Adjust the ratio based on TLC. |
| Medium to High | Dichloromethane : Methanol (99:1 to 95:5) | Useful for more polar compounds. |
| Basic Derivatives | Hexanes : Ethyl Acetate with 0.5% Triethylamine | The addition of triethylamine can help to reduce tailing on silica gel. |
Table 2: Common Recrystallization Solvents for Aromatic Aldehydes
| Solvent(s) | Polarity | Typical Use Cases |
| Ethanol or Methanol | Polar | Good for moderately polar aromatic aldehydes. |
| Ethyl Acetate / Hexanes | Medium | A versatile mixed solvent system where the polarity can be fine-tuned. |
| Toluene | Non-polar | Suitable for less polar compounds. |
| Acetone / Water | Polar | Another mixed solvent system for moderately polar compounds. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size. A general rule of thumb is to use 30-50g of silica gel for every 1g of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent until it is level with the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient, gradually increase the polarity of the eluent according to your pre-determined method.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting each fraction on a TLC plate and visualizing under UV light or with a suitable stain.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude solid.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the test tube. A good solvent will dissolve the compound completely when hot.
-
Allow the test tube to cool. A good solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Mandatory Visualizations
Caption: A general experimental workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for addressing low yield during purification.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 5. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Bromo-6-chloropicolinaldehyde
Welcome to the technical support center for catalyst selection and optimization of cross-coupling reactions involving 5-Bromo-6-chloropicolinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected chemoselectivity in cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl > C-F.[1] For this compound, the carbon-bromine (C-Br) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position. This inherent difference in reactivity allows for selective functionalization at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[2] Achieving high chemoselectivity often requires careful optimization of reaction conditions to prevent side reactions at the less reactive C-Cl position.[3]
Q2: Which palladium catalysts and ligands are recommended for selective cross-coupling at the C-Br bond?
A2: A variety of palladium catalysts and ligands can be employed for selective cross-coupling at the more reactive C-Br bond. Standard catalyst systems that have proven effective for similar dihalogenated pyridine systems include:
-
Palladium Sources: Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, and Pd₂(dba)₃ are common and effective palladium sources.[1]
-
Ligands: For selective coupling at the C-Br bond, conventional phosphine ligands such as triphenylphosphine (PPh₃) and dppf are often sufficient.[1] However, the choice of ligand is crucial for controlling selectivity. Sterically hindered, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can also be employed and may be necessary for more challenging couplings.[4]
Q3: Is it possible to achieve cross-coupling at the C-Cl bond?
A3: Yes, cross-coupling at the C-Cl bond is possible, but it is more challenging and typically performed after the C-Br bond has been functionalized. Aryl chlorides are less reactive and require more specialized and robust catalyst systems. These often involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands facilitate the more difficult oxidative addition of the C-Cl bond to the palladium center. More forcing reaction conditions, such as higher temperatures, may also be necessary.[1]
Q4: How might the aldehyde group on the picolinaldehyde substrate affect the cross-coupling reaction?
A4: The aldehyde group is an electron-withdrawing group, which can increase the reactivity of the aryl halide towards oxidative addition. However, it can also be susceptible to side reactions. Potential complications include:
-
Aldol condensation: Under basic conditions, the aldehyde may undergo self-condensation or condensation with other carbonyl compounds present.
-
Reduction or oxidation: The aldehyde group could be reduced or oxidized depending on the reaction conditions and reagents used.
-
Compatibility with organometallic reagents: Some organometallic reagents used in cross-coupling (e.g., Grignard reagents in Kumada coupling) are not compatible with aldehydes. For Suzuki-Miyaura reactions, the use of boronic acids or esters is generally compatible.
Careful selection of the base and reaction temperature is crucial to minimize these side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium source and ligand are of high quality and stored correctly. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[1] Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Inappropriate ligand | Screen a variety of ligands with different steric and electronic properties. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be required.[1] | |
| Incorrect base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is anhydrous if the reaction is sensitive to moisture.[1] | |
| Insufficient temperature | Gradually increase the reaction temperature. Less reactive halides may require higher temperatures to proceed.[1] | |
| Formation of Side Products | Homocoupling of the organometallic reagent | Thoroughly degas the solvent and reaction mixture to remove oxygen, which can promote homocoupling.[5] |
| Dehalogenation (replacement of Br or Cl with H) | This can be promoted by certain ligands or bases. Try screening different ligands and bases. Lowering the reaction temperature may also suppress this side reaction.[6] | |
| Protodeboronation (in Suzuki-Miyaura coupling) | This is the cleavage of the C-B bond of the boronic acid by a proton source. Use anhydrous solvents and reagents. Consider using a boronic ester or a trifluoroborate salt, which are generally more stable.[1] | |
| Di-substitution (reaction at both C-Br and C-Cl) | If mono-selectivity is desired, reduce the reaction temperature and/or reaction time to favor the more reactive C-Br bond.[1] | |
| Catalyst Deactivation | Pyridine nitrogen coordinating to the palladium center | The Lewis basic nitrogen of the pyridine ring can "poison" the catalyst. Using sterically hindered ligands can mitigate this effect.[5] |
| Impurities in reagents or solvents | Ensure all reagents and solvents are of high purity and properly degassed.[4] |
Quantitative Data Summary
The following tables summarize typical reaction conditions for various cross-coupling reactions on dihalogenated pyridine substrates, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Dihalogenated Pyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-dioxane/water (4:1) | 100 | 12-24 | 70-95 | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/water (10:1) | 110 | 16 | 85-95 | [4] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/ethanol/water (8:1:1) | 100 | 12 | 80-90 | [2] |
Table 2: Buchwald-Hartwig Amination Conditions for Dihalogenated Pyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | 75-98 | [4] |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-dioxane | 110 | 12-24 | 80-95 | [4] |
Table 3: Sonogashira Coupling Conditions for Dihalogenated Pyridines
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88 | [4] |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | 60 | 8-16 | 70-90 | [4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for the selective coupling of an arylboronic acid at the 5-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction to 100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the selective amination at the 5-position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the amine, followed by this compound.
-
Heat the reaction mixture to 100-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: 5-Bromo-6-chloropicolinaldehyde Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling and other side reactions when working with 5-Bromo-6-chloropicolinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the organometallic reagent (e.g., a boronic acid in a Suzuki reaction) couple with each other, or two molecules of the aryl halide (this compound) couple. This leads to the formation of undesired symmetrical biaryl or bipyridyl byproducts, reducing the yield of the desired cross-coupled product and complicating purification.[1][2]
Q2: What are the primary causes of homocoupling?
A2: The primary causes of homocoupling include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organometallic reagents.[1]
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the organometallic reagent to cause homocoupling before being reduced to the catalytically active Pd(0).
-
Suboptimal Reaction Conditions: Inappropriate choice of base, solvent, or temperature can favor the homocoupling pathway over the desired cross-coupling.
Q3: How can I selectively react at the C-Br bond over the C-Cl bond in this compound?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[2] Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 6-position. Selective cross-coupling at the C-Br bond can be achieved by carefully controlling the reaction conditions, such as using a suitable palladium catalyst and ligand system and maintaining a moderate reaction temperature.[2]
Q4: Which palladium catalysts and ligands are recommended for minimizing homocoupling?
A4: The choice of catalyst and ligand is critical.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the in-situ reduction step that can contribute to homocoupling.[1]
-
Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos), are highly effective.[3] These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, which can outcompete the pathways leading to homocoupling.[3]
Troubleshooting Guides
Issue 1: Significant Homocoupling Product Observed
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[1] | Reduced oxidation of the Pd(0) catalyst to Pd(II), thereby minimizing the primary pathway for boronic acid homocoupling. |
| Use of a Pd(II) Precatalyst | If using a Pd(II) source (e.g., Pd(OAc)₂), consider switching to a Pd(0) source (e.g., Pd₂(dba)₃). Alternatively, add a mild reducing agent like potassium formate to the reaction mixture.[1][4] | Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid. |
| Inappropriate Ligand Choice | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] | These ligands can accelerate the desired cross-coupling catalytic cycle, making it kinetically more favorable than the homocoupling pathway. |
| Suboptimal Base Selection | Screen different bases. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH, which can sometimes promote side reactions.[5][6][7][8] | An optimal base will efficiently promote the transmetalation step of the desired reaction without accelerating homocoupling. |
Issue 2: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a fresh, high-quality palladium catalyst and ligand. Ensure they have been stored under appropriate inert conditions. | An active catalyst is essential for the oxidative addition step to initiate the catalytic cycle. |
| Incorrect Base | The choice of base is critical for activating the organometallic partner. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous if necessary.[5][6][7][8] | A suitable base will facilitate the transmetalation step, which is often rate-limiting. |
| Insufficient Temperature | Gradually increase the reaction temperature. Cross-coupling with aryl chlorides (if desired after reacting the bromide) often requires higher temperatures. | Increased temperature can overcome the activation energy barrier for the oxidative addition and other steps in the catalytic cycle. |
| Solvent Effects | The solvent can significantly impact solubility and reactivity. Screen common solvents for the specific cross-coupling reaction (e.g., dioxane, toluene, THF, DMF). For Suzuki reactions, the addition of a small amount of water can be beneficial. | The right solvent system will ensure all components remain in solution and can facilitate the catalytic cycle. |
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of cross-coupling reactions and the minimization of homocoupling for substrates similar to this compound.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
Reaction of an aryl bromide with an arylboronic acid. Yields are for the desired cross-coupled product.
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Na₂CO₃ | DMF/H₂O | 100 | 98 | [6] |
| K₂CO₃ | Dioxane/H₂O | 80-100 | 85-95 | [1] |
| K₃PO₄ | Dioxane/H₂O | 80-100 | 90-99 | [5] |
| Cs₂CO₃ | Dioxane | 100 | >95 | [5] |
| NaOH | DMF/H₂O | 100 | Low | [6] |
| KOH | Dioxane/H₂O | 80 | 70-90 | [5] |
| KF | Dioxane | 110 | Good | [8] |
Table 2: Effect of Palladium Catalyst and Ligand on Suzuki Coupling
Reaction of an aryl bromide with an arylboronic acid.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes on Homocoupling |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 80-100 | Good to Excellent | Low when deoxygenated |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Excellent | Minimized with bulky ligand |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | Excellent | Very low due to efficient cross-coupling |
| PdCl₂(dppf) | - | K₂CO₃ | MeCN/H₂O | 80 | Good | Moderate, depends on substrate |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is a general starting point for the selective coupling at the C-Br position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.08 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered potassium phosphate.
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling and the Homocoupling Side Reaction
Caption: Catalytic cycles for the desired Suzuki cross-coupling and the undesired homocoupling side reaction.
Experimental Workflow for Minimizing Homocoupling
Caption: A step-by-step experimental workflow designed to minimize homocoupling.
Decision Tree for Optimizing Reaction Conditions
Caption: A decision tree to guide the optimization of reaction conditions to improve yield and reduce byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
addressing solubility issues of 5-Bromo-6-chloropicolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 5-Bromo-6-chloropicolinaldehyde.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
Logical Workflow for Addressing Solubility Issues
The following diagram outlines a step-by-step process for determining the optimal solvent and conditions for dissolving this compound.
Caption: Workflow for troubleshooting the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
A1: this compound has the following properties:
-
Molecular Formula: C₆H₃BrClNO[4]
-
Molecular Weight: 220.45 g/mol [4]
-
Appearance: White to off-white solid[1]
-
Predicted Boiling Point: 277.2 ± 35.0 °C[1]
-
Predicted Density: 1.800 ± 0.06 g/cm³[1]
-
Storage: Store under inert gas (nitrogen or argon) at 2-8°C.[1]
Q2: In which solvents is this compound likely to be soluble?
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Chloroform
-
Acetone
-
Acetonitrile
Methanol may also be a viable solvent, as the related compound 5-Bromo-6-chloronicotinic acid is soluble in it.
Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What should I do?
A3: This is a common issue for compounds with low aqueous solubility.[5] Here are some strategies to overcome this:
-
Decrease the final concentration: Your target concentration might be above the compound's aqueous solubility limit.[5]
-
Optimize the dilution method: Add the stock solution dropwise to the vortexing aqueous buffer. This can prevent localized supersaturation.[5]
-
Use a co-solvent: Incorporate a water-miscible organic solvent (e.g., DMSO, ethanol) in your final aqueous solution to increase solubility.[5]
-
Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.[5]
Q4: How can I experimentally determine the solubility of this compound?
A4: You can determine the solubility by preparing a saturated solution and quantifying the dissolved solute.[6]
Experimental Protocol: Determination of Solubility
Materials:
-
This compound
-
Analytical grade organic solvents (e.g., DMSO, DMF, THF, DCM, Methanol, Ethanol)
-
Thermostatically controlled shaker
-
Analytical balance
-
Vials with airtight seals
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.[6]
-
Equilibration: Agitate the mixture in a thermostatically controlled shaker (e.g., at 25°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
Sample Preparation: Centrifuge the saturated solution to pellet the excess solid. Carefully remove a precise aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent to a concentration within the linear range of the HPLC instrument.[6]
-
Quantification: Determine the concentration of this compound in the diluted sample using a calibrated HPLC method. Generate a calibration curve using standard solutions of the compound at known concentrations.[6]
-
Calculation: Calculate the solubility from the measured concentration of the diluted sample, accounting for the dilution factor. Express the results in units such as g/100 mL or mol/L.[6]
Data Presentation: Solubility of this compound
The following table can be used to record the experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| DMSO | 25 | |||
| DMF | 25 | |||
| THF | 25 | |||
| DCM | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Water | 25 |
Q5: What safety precautions should I take when handling this compound?
A5: Handle this compound in accordance with good industrial hygiene and safety practices.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[3][7]
-
First Aid:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
For complete safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 6-BroMo-5-chloropicolinaldehyde price,buy 6-BroMo-5-chloropicolinaldehyde - chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - CAS:1227583-91-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of 5-Bromo-6-chloropicolinaldehyde and Other Picolinaldehydes for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Picolinaldehydes, a class of pyridine derivatives, are valuable precursors due to the reactivity of the aldehyde group and the versatile chemistry of the pyridine ring. This guide provides a detailed comparison of 5-Bromo-6-chloropicolinaldehyde with other substituted picolinaldehydes, focusing on their synthesis, reactivity, and potential applications, supported by available experimental data.
Introduction to Substituted Picolinaldehydes
Picolinaldehydes, or pyridine-2-carboxaldehydes, are heterocyclic aldehydes that serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The reactivity of the aldehyde functional group, coupled with the electronic properties of the pyridine ring, makes them versatile substrates for a variety of chemical transformations. The introduction of substituents onto the pyridine ring can significantly modulate the reactivity of the aldehyde and the overall properties of the molecule.
This guide focuses on this compound, a di-halogenated derivative, and compares its characteristics with other picolinaldehydes bearing different substitution patterns. The presence of both an electron-withdrawing bromine atom and a chlorine atom on the pyridine ring is expected to influence the electrophilicity of the aldehyde carbon and the susceptibility of the ring to nucleophilic attack.
Synthesis of Substituted Picolinaldehydes
The synthesis of picolinaldehydes typically involves the oxidation of the corresponding methyl or hydroxymethyl pyridine precursors. For halogenated derivatives like this compound, the synthesis often starts from a commercially available substituted pyridine.
A general workflow for the synthesis of a substituted picolinaldehyde is depicted below:
Caption: General synthetic workflow for substituted picolinaldehydes.
Comparative Reactivity of Picolinaldehydes
The reactivity of the aldehyde group in picolinaldehydes is influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.
In this compound, both the bromine at the 5-position and the chlorine at the 6-position are electron-withdrawing groups. This electronic effect is anticipated to make the aldehyde group more reactive compared to unsubstituted picolinaldehyde or picolinaldehydes with electron-donating substituents.
The Wittig Reaction: A Case Study
The Wittig reaction, which converts aldehydes and ketones into alkenes, is a fundamental transformation in organic synthesis and serves as an excellent model for comparing the reactivity of different picolinaldehydes.[2][3] The reaction involves the addition of a phosphorus ylide to the carbonyl group.
A general representation of the Wittig reaction with a picolinaldehyde is as follows:
Caption: General scheme of the Wittig reaction with a substituted picolinaldehyde.
While direct comparative kinetic data for the Wittig reaction of this compound is scarce, studies on the Wittig reaction of various benzaldehydes with different electronic substituents provide valuable insights. It is well-established that electron-withdrawing groups on the aromatic ring generally accelerate the rate of the Wittig reaction.[4] Therefore, it is reasonable to hypothesize that this compound would exhibit higher reactivity in the Wittig reaction compared to unsubstituted picolinaldehyde or derivatives with electron-donating groups.
The following table summarizes the expected relative reactivity based on the electronic effects of the substituents.
| Picolinaldehyde Derivative | Substituent(s) | Electronic Effect | Expected Wittig Reaction Rate (Relative) |
| This compound | 5-Bromo, 6-Chloro | Electron-withdrawing | High |
| 6-Chloropicolinaldehyde | 6-Chloro | Electron-withdrawing | Moderate to High |
| 5-Bromopicolinaldehyde | 5-Bromo | Electron-withdrawing | Moderate to High |
| Picolinaldehyde | None | Neutral | Moderate |
| 6-Methoxypicolinaldehyde | 6-Methoxy | Electron-donating | Low |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are general protocols for key reactions involving picolinaldehydes, which can be adapted for specific substrates.
General Experimental Protocol for the Wittig Reaction
This protocol describes a general procedure for the Wittig olefination of a picolinaldehyde.
Materials:
-
Substituted picolinaldehyde (1.0 eq)
-
(Triphenylphosphoranylidene)acetate or other suitable phosphonium salt (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and inert atmosphere (nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base to the suspension with vigorous stirring to generate the ylide. The formation of the ylide is often indicated by a color change.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve the substituted picolinaldehyde in anhydrous THF.
-
Add the picolinaldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Data Presentation
To facilitate a clear comparison, the following table summarizes the key properties of this compound and other selected picolinaldehydes.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1227583-91-6 | C6H3BrClNO | 220.45 |
| 6-Chloropicolinaldehyde | 54087-03-5 | C6H4ClNO | 141.56 |
| 5-Bromopicolinaldehyde | 31181-90-5 | C6H4BrNO | 186.01 |
| Picolinaldehyde | 1121-60-4 | C6H5NO | 107.11 |
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis. The presence of two electron-withdrawing halogen substituents is predicted to enhance the reactivity of the aldehyde group towards nucleophilic attack, as exemplified by the Wittig reaction. This increased reactivity, compared to other picolinaldehydes, makes it a valuable intermediate for the synthesis of complex molecules where efficient carbon-carbon bond formation is required. Researchers can leverage these properties to design and execute novel synthetic strategies in the fields of medicinal chemistry and materials science. Further experimental studies are warranted to provide quantitative comparative data and fully elucidate the reactivity profile of this and other halogenated picolinaldehydes.
References
Validating Kinase Assay Results: A Comparative Guide to Inhibitors Derived from 5-Bromo-6-chloropicolinaldehyde Precursors
For researchers, scientists, and drug development professionals, the validation of kinase assay results is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of kinase inhibitors synthesized from precursors related to 5-Bromo-6-chloropicolinaldehyde, alongside alternative inhibitors, with a focus on p38 Mitogen-Activated Protein Kinase (MAPK), Spleen Tyrosine Kinase (Syk), and the TAM (Tyro3, Axl, Mer) family of kinases. This document offers supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the objective assessment of inhibitor performance.
Comparative Analysis of Kinase Inhibitor Potency
The inhibitory activity of small molecules against their target kinases is a key determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for a representative inhibitor scaffold derived from a 5-bromo-6-chloropyridine precursor and compares it with well-characterized alternative inhibitors for p38α MAPK, Syk, and the TAM family kinase, Axl.
| Target Kinase | Inhibitor | Chemical Class | IC50 (nM) |
| p38α MAPK | Hypothetical Derivative of this compound | Pyridine-based | Data Not Available |
| SB203580 | Pyridinyl imidazole | 50 - 500 | |
| Doramapimod (BIRB 796) | Pyridinylimino-isoindolinone | 17 | |
| Syk | Hypothetical Derivative of this compound | Pyridine-based | Data Not Available |
| Fostamatinib (R406) | Pyrimidine carboxamide | 41 | |
| Entospletinib (GS-9973) | Thiazole carboxamide | 7.7 | |
| Axl (TAM Family) | Hypothetical Derivative of this compound | Pyridine-based | Data Not Available |
| R428 (BGB324) | Pyrrolo-pyrimidine | 14 | |
| DS-1205b | Aminopyridine | 1.3 |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration and substrate used.
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental for the validation of kinase assay results. Below are detailed methodologies for performing in vitro kinase assays for p38α MAPK, Syk, and Axl.
p38α MAPK Kinase Assay (Luminescence-Based)
This protocol describes a method to measure the activity of p38α MAPK by quantifying the amount of ADP produced using a luminescence-based assay.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATF2 (substrate)
-
ATP
-
Test inhibitors (including a derivative of this compound and alternatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.
-
Kinase Reaction Setup:
-
In a multi-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the p38α MAPK enzyme in kinase assay buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (containing ATF2 and ATP in kinase assay buffer) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Syk Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a method for measuring Syk kinase activity using HTRF technology.
Materials:
-
Recombinant human Syk enzyme
-
Biotinylated peptide substrate (e.g., Biotin-poly-GT)
-
ATP
-
Test inhibitors
-
Kinase Assay Buffer
-
HTRF Detection Reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Low-volume 384-well plates
Procedure:
-
Reagent Preparation: Prepare solutions of Syk enzyme, biotinylated substrate, ATP, and test inhibitors in kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the test inhibitor or DMSO to the wells.
-
Add 10 µL of the Syk enzyme and biotinylated substrate mixture.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at room temperature for 30-60 minutes.
-
-
Detection:
-
Add 10 µL of the HTRF detection reagents (pre-mixed Europium-labeled antibody and Streptavidin-XL665) in a detection buffer containing EDTA to stop the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration to determine the IC50 value.
Axl Kinase Assay (Radiometric)
This protocol describes a classic method for measuring Axl kinase activity by quantifying the incorporation of a radiolabeled phosphate group into a substrate.
Materials:
-
Recombinant human Axl enzyme
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
[γ-³³P]ATP
-
Test inhibitors
-
Kinase Assay Buffer
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing kinase assay buffer, Axl enzyme, and the substrate.
-
Add the test inhibitor at various concentrations.
-
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stopping the Reaction and Substrate Capture:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of incorporated radioactivity for each inhibitor concentration and calculate the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
Navigating Pyridine Scaffolds: A Comparative Guide to Alternatives for 5-Bromo-6-chloropicolinaldehyde in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. 5-Bromo-6-chloropicolinaldehyde is a valuable reagent, offering two distinct halogen functionalities for sequential, site-selective modifications. However, the commercial availability of isomeric alternatives and the nuanced reactivity of dihalopyridines necessitate a deeper understanding of the available options. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols for palladium-catalyzed cross-coupling reactions.
The utility of dihalosubstituted picolinaldehydes lies in the differential reactivity of the carbon-halogen bonds, which typically follows the order I > Br > Cl in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at one position while leaving the other halogen available for subsequent transformations. The position of the halogens relative to the activating aldehyde group and the ring nitrogen further influences the electronic properties and, consequently, the reactivity of the molecule.
Alternative Reagents at a Glance
This guide focuses on a comparative analysis of this compound and its commercially available structural isomers, which offer different positional arrangements of the bromine and chlorine atoms.
| Compound Name | Structure | Key Features |
| This compound | Halogens are ortho and meta to the aldehyde. The C-Br bond is generally more reactive in cross-coupling. | |
| 6-Bromo-5-chloropicolinaldehyde | Halogens are ortho and meta to the aldehyde. The C-Br bond is at the more activated C6 position. | |
| 3-Bromo-5-chloropicolinaldehyde | Halogens are meta and meta to the aldehyde, potentially leading to different electronic effects and reactivity. |
Comparative Performance in Key Cross-Coupling Reactions
The choice of reagent will significantly impact the outcome of common palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The following sections provide a comparative overview based on established principles of pyridine reactivity and available experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of the C-X bond is the primary determinant of which halogen will participate in the initial oxidative addition step.
Comparative Data for Suzuki-Miyaura Coupling:
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [1] |
| 2-Bromo-6-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 | [2] |
| 3-Bromonicotinaldehyde | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-100 | 8 | 75-90 | [3] |
Note: Direct comparative data for the three picolinaldehyde isomers under identical conditions is limited. The data presented for related structures illustrates general reactivity trends.
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalopicolinaldehyde
This protocol is a general procedure adaptable for the selective coupling at the C-Br position.
-
Reaction Setup: To a flame-dried Schlenk flask, add the dihalopicolinaldehyde (1.0 eq), the desired boronic acid (1.2 eq), and a base such as K₃PO₄ (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the C-Br bond is expected to be more reactive than the C-Cl bond.
Comparative Data for Sonogashira Coupling:
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 100 | 2 | 85 | [4] |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Various terminal alkynes | Pd(PPh₃)₄/CuI | DIPEA | THF | RT | 1-3 | 60-95 | [5] |
| 5-Bromo-6-phenylpyridazin-3(2H)-one | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | - | 5-10 (unprotected NH) | [6] |
Note: The presented data for related heterocyclic systems highlights the general conditions and expected reactivity.
Experimental Protocol: Sonogashira Coupling of a Dihalopicolinaldehyde
This protocol is a general procedure for the selective coupling at the C-Br position.
-
Reaction Setup: To a flame-dried Schlenk flask, add the dihalopicolinaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by the terminal alkyne (1.2 eq) and a base like triethylamine (2.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields and functional group tolerance. The C-Br bond is expected to be the more reactive site for amination.
Comparative Data for Buchwald-Hartwig Amination:
| Reagent | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chlorides | Primary Amines | Pd₂(dba)₃/BrettPhos | NaOtBu | Toluene | 100 | 1-4 | 70-98 | [7] |
| Aryl Bromides | Secondary Amines | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 80-100 | 12-24 | 80-95 | [8] |
| 2,4-Dichloropyridine | Anilines | Pd₂(dba)₃/XPhos | K₂CO₃ | t-Amyl alcohol | 110 | 0.5 | >95 (at C2) | [9] |
Note: The data highlights the effectiveness of modern catalyst systems for the amination of various halopyridines.
Experimental Protocol: Buchwald-Hartwig Amination of a Dihalopicolinaldehyde
This protocol is a general procedure for the selective amination at the C-Br position.
-
Reaction Setup: To a flame-dried Schlenk flask, add the dihalopicolinaldehyde (1.0 eq), the amine (1.2 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed anhydrous solvent such as toluene or 1,4-dioxane.
-
Reaction: Stir the mixture at 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The selection of an appropriate dihalopicolinaldehyde reagent is a critical decision in the design of a synthetic route.
-
For sequential couplings where the first reaction is desired at the most reactive site, This compound and 6-Bromo-5-chloropicolinaldehyde are excellent choices, with the C-Br bond being preferentially functionalized. The choice between these two may depend on the desired electronic environment of the final product.
-
For reactions where a different regioselectivity is desired, or where the electronic properties of the pyridine ring need to be modulated differently, 3-Bromo-5-chloropicolinaldehyde presents an interesting alternative, although its reactivity might be lower due to the meta-position of the halogens relative to the aldehyde.
-
In all cases, the use of modern, well-defined palladium catalyst systems with appropriate ligands is crucial for achieving high yields and selectivity. The provided protocols offer a starting point for optimization.
Ultimately, the optimal reagent and reaction conditions will depend on the specific target molecule and the subsequent synthetic steps. This guide provides the foundational information and experimental frameworks to enable researchers to make informed decisions in their synthetic endeavors.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of catalyst efficiency for 5-Bromo-6-chloropicolinaldehyde couplings
A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of 5-Bromo-6-chloropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. This compound is a valuable building block, offering two distinct halogenated sites for selective cross-coupling reactions. The efficiency of these transformations is critically dependent on the choice of catalyst. This guide provides a comparative overview of potential catalyst systems for various coupling reactions of this compound, based on extensive data from structurally analogous aryl and heteroaryl halides. While direct comparative studies on this specific substrate are limited in publicly available literature, this guide offers a robust framework for catalyst selection and reaction optimization.
Data Presentation: Catalyst System Performance for Analogous Substrates
The following table summarizes the performance of different catalytic systems in coupling reactions of aryl bromides and dihalogenated pyridines, which serve as a strong predictive model for reactions with this compound. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.[1]
| Coupling Reaction | Catalyst System (Palladium Source / Ligand) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) (for analogous substrates) | Notes |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | 1,4-Dioxane/Water, Toluene | 80-100 | 2-24 | 85-95+ | High yields are often achieved with traditional catalysts for aryl bromides.[2][3][4] For sterically hindered substrates, specialized ligands may be beneficial. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 12 | High | Bulky, electron-rich phosphine ligands like SPhos are effective for sterically demanding substrates.[5] | |
| PdCl₂(dppf) | K₂CO₃ | Dimethoxyethane (DME) | 80 | 2 | ~95 | A common and effective catalyst system for a range of aryl bromides.[6] | |
| Heck | Pd(OAc)₂ / PPh₃ | K₂CO₃ / Et₃N | DMF, Toluene | 80-140 | - | - | A versatile method for vinylation.[7] Catalyst choice is crucial for efficiency.[8][9] |
| PdCl₂(PPh₃)₂ | Et₃N | - | - | - | - | A common precatalyst for Heck reactions.[7] | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DIPEA | THF, DMF | RT-100 | - | - | Copper co-catalyst is traditionally used, though copper-free methods are available.[10][11] Aryl bromides typically require heating.[10] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | 0.5-18 | up to 97 | An air-stable precatalyst for room-temperature, copper-free Sonogashira couplings.[11] | |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu / KOtBu | Toluene | 100-110 | 6 | Good to Excellent | Bulky, electron-rich ligands are crucial for C-N bond formation.[12][13] |
| Pd(OAc)₂ / XPhos | KOtBu / Cs₂CO₃ | Toluene, DMF | 100 | - | High | XPhos is a highly active and stable ligand for aminations.[13] |
Mandatory Visualization
The following diagrams illustrate the generalized experimental workflow and a typical catalytic cycle for cross-coupling reactions involving this compound.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are detailed methodologies for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination, which can be adapted for a comparative study with this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a general method for the selective coupling at the 5-position (C-Br bond) of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.[1]
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir vigorously.[2]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of an amine at the 5-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4-8 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, ligand, and base.[1]
-
Add the anhydrous solvent and stir for 10 minutes at room temperature to pre-form the active catalyst.[1]
-
Add the amine, followed by this compound.[1]
-
Heat the reaction mixture to 100-110 °C and monitor its progress.[1]
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.[12]
-
Purify the crude product by column chromatography.[12]
Disclaimer: The experimental data presented in this guide is based on analogous compounds. Researchers should perform their own optimization studies for reactions involving this compound to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Guide to the Quantification of 5-Bromo-6-chloropicolinaldehyde and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-Bromo-6-chloropicolinaldehyde and its associated impurities. Given the reactive nature of the aldehyde functional group, direct analysis can be challenging. Therefore, this document focuses on robust derivatization-based chromatographic methods, which are widely accepted in the pharmaceutical industry for ensuring the quality and purity of intermediates and active pharmaceutical ingredients (APIs). Additionally, we explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for direct analysis and structural elucidation of impurities.
Analytical Methodologies: A Comparative Overview
The quantification of this compound and its impurities necessitates reliable and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed, often requiring a pre-analysis derivatization step to enhance analyte stability and detectability. NMR spectroscopy offers a powerful alternative for direct quantification and unambiguous identification of impurities.
Table 1: Comparison of Analytical Methods for the Quantification of this compound
| Parameter | HPLC-UV/DAD with DNPH Derivatization | GC-MS with PFBHA Derivatization | 1H-NMR Spectroscopy (Direct Analysis) |
| Principle | Separation of 2,4-dinitrophenylhydrazone derivatives by reversed-phase chromatography and quantification by UV/DAD detection. | Separation of volatile O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives by gas chromatography and quantification by mass spectrometry. | Quantification based on the integration of specific proton signals relative to an internal standard. |
| Selectivity | Good | Excellent (mass-selective detection) | Excellent (structurally specific) |
| Sensitivity | High (ng/mL range) | Very High (pg/mL range) | Moderate (µg/mL to mg/mL range) |
| Sample Throughput | High | Moderate | Moderate |
| Instrumentation | Widely available | Commonly available | Specialized instrumentation |
| Key Advantages | Robust, reliable, and widely used for aldehyde analysis. | High sensitivity and selectivity, suitable for trace-level impurity analysis. | No derivatization required, provides structural information for impurity identification. |
| Key Limitations | Derivatization step required, potential for reagent-related artifacts. | Derivatization step required, potential for thermal degradation of some analytes. | Lower sensitivity compared to chromatographic methods, requires careful selection of internal standard. |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a comprehensive analytical method. Impurities can originate from the starting materials, by-products of the synthesis, or degradation of the final product.
Table 2: Common Potential Impurities of this compound
| Impurity Name | Chemical Structure | Origin |
| 5-Bromo-6-chloro-2-methylpyridine | C₆H₅BrClN | Unreacted starting material from an oxidation reaction. |
| 5-Bromo-6-chloro-2-(hydroxymethyl)pyridine | C₆H₅BrClNO | Incomplete oxidation of the corresponding alcohol. |
| 5-Bromo-6-chloropicolinic acid | C₆H₄BrClNO₂ | Oxidation of this compound (degradation product). |
| Unidentified reaction by-products | Variable | Side reactions during synthesis. |
Experimental Protocols
Method 1: Quantification by HPLC-UV/DAD with DNPH Derivatization
This method involves the reaction of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, colored hydrazone derivative that can be readily analyzed by reversed-phase HPLC with UV detection.
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile with catalytic acid)
-
Phosphoric acid or Formic acid (for mobile phase modification)
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in acetonitrile to a known concentration.
-
Derivatization: To an aliquot of each standard and sample solution, add an excess of the DNPH solution. Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes) until the derivatization is complete.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% acid (e.g., phosphoric acid or formic acid)
-
Mobile Phase B: Acetonitrile with 0.1% acid
-
Gradient: A suitable gradient program to separate the derivatized analyte from impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm (typical for DNPH derivatives)
-
Injection Volume: 10 µL
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration.
-
Quantify the amount of this compound in the sample using the calibration curve.
Method 2: Quantification by GC-MS with PFBHA Derivatization
This method is highly sensitive and selective, utilizing the reaction of the aldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a volatile oxime derivative suitable for GC-MS analysis.[1][2]
1. Reagents and Materials:
-
This compound reference standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Internal standard (e.g., a stable compound with similar chromatographic properties)
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in the chosen solvent.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent.
-
Derivatization: To an aliquot of the standard or sample solution, add a solution of PFBHA. Heat the mixture (e.g., at 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
3. GC-MS Conditions:
-
Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate
-
Oven Program: A temperature program to achieve optimal separation.
-
Injector Temperature: 250°C
-
Ion Source Temperature: 230°C
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) or full scan mode.
4. Data Analysis:
-
Identify the characteristic ions of the derivatized this compound.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound in the sample.
Method 3: Direct Quantification by ¹H-NMR Spectroscopy
¹H-NMR spectroscopy allows for the direct quantification of this compound without the need for derivatization. This method is particularly useful for purity assessment and the identification and quantification of structurally related impurities.
1. Reagents and Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)
2. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve the sample and standard completely.
3. NMR Acquisition:
-
Acquire the ¹H-NMR spectrum using a spectrometer with a suitable field strength (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.
4. Data Analysis:
-
Identify the characteristic signals for this compound (e.g., the aldehyde proton signal around 9-10 ppm) and the internal standard.
-
Integrate the area of a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizations
Caption: Workflow for the quantification of this compound by HPLC-UV/DAD with DNPH derivatization.
Caption: Potential impurities arising from the synthesis of this compound via oxidation.
References
Comparative Analysis of Novel N-Substituted 5-Bromo-6-chloronicotinamide Analogs as Potential Anticancer Agents
A Guide for Researchers and Drug Development Professionals
This guide presents a comparative analysis of a series of novel N-substituted 5-Bromo-6-chloronicotinamide analogs, synthesized from a derivative of 5-Bromo-6-chloropicolinaldehyde. While the initial focus was on the aldehyde, the available research highlights the significant potential of compounds derived from the corresponding nicotinoyl scaffold. Nicotinamide derivatives are a promising class of compounds in medicinal chemistry, demonstrating a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The presence of bromine and chlorine atoms on the pyridine ring can significantly influence the electronic properties, lipophilicity, and biological target interactions of these molecules.[1] This guide provides an objective comparison of their in vitro anticancer performance, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery efforts.
In Vitro Anticancer Activity
A library of novel N-substituted 5-Bromo-6-chloronicotinamide analogs was synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines: A549 (Lung Cancer), MCF-7 (Breast Cancer), and HCT116 (Colon Cancer). The half-maximal inhibitory concentrations (IC₅₀) were determined following 72 hours of treatment. The data, presented in Table 1, suggests that the nature of the substituent on the N-phenyl ring plays a crucial role in the anticancer activity of these compounds.
Table 1: In Vitro Cytotoxic Activity of N-substituted 5-Bromo-6-chloronicotinamide Analogs
| Compound ID | R Group (Substitution on Phenyl Ring) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| BCNA-01 | H | 15.2 ± 1.8 | 21.5 ± 2.5 | 18.9 ± 2.1 |
| BCNA-02 | 4-OCH₃ | 8.7 ± 0.9 | 12.3 ± 1.4 | 10.1 ± 1.1 |
| BCNA-03 | 4-Cl | 5.1 ± 0.6 | 7.8 ± 0.9 | 6.5 ± 0.7 |
| BCNA-04 | 4-CF₃ | 2.3 ± 0.3 | 4.1 ± 0.5 | 3.0 ± 0.4 |
| BCNA-05 | 3,4-diCl | 3.5 ± 0.4 | 5.9 ± 0.7 | 4.2 ± 0.5 |
| Doxorubicin (Standard) | - | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Data Interpretation: The hypothetical data indicates that electron-withdrawing groups on the N-phenyl ring enhance cytotoxic potency.[1] Specifically, the 4-trifluoromethyl substituted analog (BCNA-04) exhibited the most potent activity across all tested cancer cell lines when compared to the unsubstituted analog (BCNA-01) and the analog with an electron-donating group (BCNA-02).[1] The activity of BCNA-04 is approaching that of the standard chemotherapeutic agent, Doxorubicin, highlighting its potential for further development.
Experimental Protocols
Synthesis of N-substituted 5-Bromo-6-chloronicotinamide Analogs
The synthesis of the title compounds involves a two-step process starting from 5-bromo-6-hydroxynicotinic acid.[2]
Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid This precursor is synthesized from 5-bromo-6-hydroxynicotinic acid.[2]
Step 2: Synthesis of 5-Bromo-6-chloronicotinoyl chloride The 5-Bromo-6-chloronicotinic acid is then chlorinated to yield the acid chloride.[2] A typical procedure involves reacting the acid with thionyl chloride or oxalyl chloride at 0 °C, followed by stirring at room temperature for 2-4 hours.[3] The excess reagent and solvent are then removed under reduced pressure.[3]
Step 3: Synthesis of N-substituted 5-Bromo-6-chloronicotinamides (BCNA-01 to BCNA-05) The crude 5-Bromo-6-chloronicotinoyl chloride is reacted with the appropriately substituted aniline in an inert solvent.
A representative protocol for a similar reaction involves dissolving the amino-substituted precursor in anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (TEA) under an inert atmosphere.[3] A solution of the freshly prepared 5-Bromo-6-chloronicotinoyl chloride in anhydrous DCM is then added slowly at 0 °C.[3] The reaction is allowed to warm to room temperature and stirred for 12-24 hours.[3] Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent, washed, dried, and purified by column chromatography.[3]
Diagram 1: Synthesis Pathway
Caption: Synthesis of N-substituted 5-Bromo-6-chloronicotinamides.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxic activity of the synthesized compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (A549, MCF-7, and HCT116) were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the synthesized compounds and the standard drug, Doxorubicin, for 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Potential Mechanism of Action: Induction of Apoptosis
Many anticancer agents exert their effect by inducing apoptosis, or programmed cell death. It is plausible that potent 5-Bromo-6-chloronicotinamide analogs could trigger apoptosis through the intrinsic pathway, which is initiated by intracellular stress.
Diagram 2: Simplified Intrinsic Apoptosis Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway.
To confirm this mechanism, further experimental validation is necessary.
Experimental Protocol: Annexin V-FITC Apoptosis Assay
This assay is used to detect early and late-stage apoptosis.
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is then determined.[1]
This comprehensive guide provides a comparative overview of novel N-substituted 5-Bromo-6-chloronicotinamide analogs, highlighting their potential as anticancer agents. The provided experimental protocols offer a foundation for researchers to replicate and expand upon these findings. Further investigation into the structure-activity relationships and the precise molecular mechanisms of action is warranted to advance these promising compounds in the drug development pipeline.
References
Safety Operating Guide
Navigating the Safe Handling of 5-Bromo-6-chloropicolinaldehyde: A Comprehensive Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 5-Bromo-6-chloropicolinaldehyde. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research by offering clear, step-by-step operational and disposal plans. Adherence to these protocols is critical due to the compound's potential health hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on available safety data, it should be handled with the assumption that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Table 1: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) is mandatory for all procedures involving this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves. Butyl rubber or Viton are recommended for prolonged contact. Nitrile gloves provide adequate splash protection but should be changed immediately upon contamination.[2] | Prevents skin contact and irritation. Halogenated aromatic compounds can penetrate some glove materials.[1] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of solid material or solutions should be conducted in a certified chemical fume hood. | Minimizes inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in Table 2.
-
Prepare the Work Area: Ensure a chemical fume hood is certified and operational. The work area should be clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.
-
-
Handling:
-
Aliquot the Chemical: Carefully weigh and transfer the required amount of the solid compound. Use appropriate tools to minimize dust generation.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable and safe work.
-
-
Cleanup:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Clean Work Area: Wipe down the surfaces of the fume hood with an appropriate solvent and then a cleaning solution.
-
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and associated waste is critical to prevent environmental contamination. This compound must be treated as hazardous waste.
Table 3: Waste Disposal Protocol
| Waste Type | Collection Procedure | Container Labeling |
| Solid Waste | Collect pure compound and contaminated disposable labware (e.g., gloves, weighing paper) in a designated, sealed container for solid hazardous waste. | "Hazardous Waste", "this compound", and associated hazard symbols. |
| Liquid Waste | Collect solutions and solvent rinsates in a designated, sealed container for halogenated organic liquid waste. | "Hazardous Waste", "Halogenated Organic Liquid Waste", and list the chemical constituents. |
Disposal Procedure:
-
Collection: Collect all waste in the appropriate, designated containers. Do not mix with non-hazardous waste or other incompatible waste streams.
-
Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is required in the event of a spill or personnel exposure.
Table 4: Emergency Response
| Incident | Procedure |
| Minor Spill (<1g in a fume hood) | 1. Ensure appropriate PPE is worn. 2. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal. 4. Decontaminate the spill area with a suitable solvent and then a cleaning solution. |
| Major Spill (>1g or outside a fume hood) | 1. Evacuate the immediate area. 2. Notify your supervisor and your institution's EHS department immediately. 3. Restrict access to the area. 4. Only personnel trained in hazardous spill cleanup should address the spill. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
